molecular formula C7H10INO B8016866 1-Ethyl-3-hydroxypyridin-1-ium iodide

1-Ethyl-3-hydroxypyridin-1-ium iodide

Cat. No.: B8016866
M. Wt: 251.06 g/mol
InChI Key: BSERGYOZZMZRIL-UHFFFAOYSA-N
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Description

1-Ethyl-3-hydroxypyridin-1-ium iodide is a useful research compound. Its molecular formula is C7H10INO and its molecular weight is 251.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-Ethyl-3-hydroxypyridin-1-ium iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Ethyl-3-hydroxypyridin-1-ium iodide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-ethylpyridin-1-ium-3-ol;iodide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9NO.HI/c1-2-8-5-3-4-7(9)6-8;/h3-6H,2H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSERGYOZZMZRIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC[N+]1=CC=CC(=C1)O.[I-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1-Ethyl-3-hydroxypyridinium iodide CAS number and safety data sheet (SDS)

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1-Ethyl-3-hydroxypyridinium iodide

Foreword by the Senior Application Scientist

In the landscape of drug discovery and materials science, pyridinium salts represent a cornerstone of molecular design. Their intrinsic charge, aromaticity, and tunable functionality make them invaluable scaffolds. This guide focuses on a specific, yet intriguing member of this class: 1-Ethyl-3-hydroxypyridinium iodide. While this compound is not broadly commercialized, its constituent moieties—the 3-hydroxypyridinium cation and the iodide anion—are well-characterized and implicated in numerous biological and chemical applications.

This document serves as a technical synthesis, providing researchers and drug development professionals with a foundational understanding of this compound. We will address the complexities surrounding its chemical identification, predict its properties and reactivity based on established chemical principles, and construct a robust safety and handling protocol from the known profiles of its analogues. The insights herein are designed to bridge the gap between theoretical interest and practical application, empowering scientists to explore the potential of this and related structures with confidence and safety.

Section 1: Chemical Identity and CAS Number Analysis

A primary challenge in sourcing 1-Ethyl-3-hydroxypyridinium iodide is the absence of a dedicated CAS (Chemical Abstracts Service) number in major chemical databases. This suggests the compound is not commonly synthesized or sold, making it a novel target for research. To prevent misidentification, it is crucial to distinguish it from structurally similar, commercially available compounds.

The core structure consists of a pyridine ring, hydroxylated at the 3-position and N-alkylated with an ethyl group, paired with an iodide counter-ion. Confusion can arise with related piperidine (saturated ring) or pyridone structures.

Table 1: Identification of 1-Ethyl-3-hydroxypyridinium iodide and Related Compounds

Compound NameStructureCAS NumberKey Distinctions
1-Ethyl-3-hydroxypyridinium iodide Not AssignedAromatic pyridinium ring, iodide anion.
1-Ethyl-3-hydroxypyridinium bromide80866-84-8[1]Identical cation, but with a bromide anion.
1-Ethyl-3-hydroxypiperidine13444-24-1[2][3][4]Saturated (non-aromatic) piperidine ring.
3-Hydroxypyridine109-00-2[5]The parent heterocycle before N-alkylation.
1-Ethylpyridinium iodide872-90-2[6]Lacks the 3-hydroxy group.

This clarification is paramount for accurate literature searches, procurement, and the design of synthetic routes. Researchers should explicitly define the target structure in all documentation to avoid ambiguity.

Section 2: Synthesis and Potential Applications

Proposed Synthetic Pathway

The synthesis of 1-Ethyl-3-hydroxypyridinium iodide can be logically achieved through the direct N-alkylation of 3-hydroxypyridine. This is a standard SN2 reaction where the nucleophilic nitrogen of the pyridine ring attacks the electrophilic ethyl group of an ethylating agent.

Protocol: Synthesis of 1-Ethyl-3-hydroxypyridinium iodide

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve 1.0 equivalent of 3-hydroxypyridine (CAS: 109-00-2) in a suitable polar aprotic solvent such as acetonitrile or DMF.

  • Addition of Alkylating Agent: Add 1.1 to 1.5 equivalents of ethyl iodide (CAS: 75-03-6) to the solution. The use of a slight excess of the ethylating agent ensures complete conversion of the starting material.

  • Reaction Conditions: Heat the mixture to a moderate temperature (e.g., 60-80 °C) and stir for several hours (typically 4-24 hours). The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Product Isolation: As the reaction proceeds, the pyridinium salt product, being ionic, will often precipitate from the organic solvent. Upon completion, cool the reaction mixture to room temperature and then in an ice bath to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the crystals with a small amount of cold solvent (the same as used for the reaction) to remove unreacted starting materials. The product can be further purified by recrystallization, often from an alcohol/ether solvent system like ethanol/diethyl ether.

  • Drying and Storage: Dry the purified crystals under vacuum. Store the final product in a tightly sealed, amber-colored vial, protected from light and moisture.

Synthesis_Pathway cluster_reactants Reactants cluster_process Process cluster_product Product 3-Hydroxypyridine 3-Hydroxypyridine Reaction N-Alkylation (SN2) Solvent: Acetonitrile Heat (60-80°C) 3-Hydroxypyridine->Reaction Ethyl_Iodide Ethyl Iodide Ethyl_Iodide->Reaction Target_Compound 1-Ethyl-3-hydroxypyridinium iodide Reaction->Target_Compound Precipitation & Purification

Caption: Proposed synthesis of 1-Ethyl-3-hydroxypyridinium iodide.

Potential Applications in Research and Drug Development

The structure of 1-Ethyl-3-hydroxypyridinium iodide suggests several promising avenues for research, particularly in medicinal chemistry and materials science.

  • Iron Chelating Agents: The 3-hydroxypyridin-4-one (HOPO) moiety is a well-known and powerful iron chelator.[7] While our target is a 3-hydroxypyridinium salt, it exists in equilibrium with its pyridone tautomer. This structural motif is critical in developing treatments for iron overload diseases and has recently been explored for creating ferroptosis inhibitors for conditions like acute kidney injury.[7] The ethyl group could be used to modulate the compound's lipophilicity and cellular uptake.

  • Radiopharmaceuticals: Multidentate hydroxypyridinone (HOPO) chelators are gaining traction for sequestering radiometals like gallium-68 and zirconium-89 for diagnostic (PET imaging) and therapeutic applications in nuclear medicine.[8] 1-Ethyl-3-hydroxypyridinium iodide could serve as a foundational building block for more complex, targeted bifunctional chelators.

  • Antimicrobial and Antiseptic Formulations: Iodine and its complexes are potent broad-spectrum antimicrobial agents.[9] The formulation of the iodide salt of an organic cation could lead to novel antiseptics with unique solubility or delivery properties. The organic cation itself might contribute to antimicrobial activity.

  • Organic Synthesis and Catalysis: Pyridinium salts are used as phase-transfer catalysts and as precursors in various organic transformations.[10] The specific functionalization of this salt could be exploited in designing new catalytic systems or as a reactive intermediate in the synthesis of more complex heterocyclic scaffolds.[11][12]

Section 3: Safety and Handling (Inferred Profile)

As no specific Safety Data Sheet (SDS) exists for 1-Ethyl-3-hydroxypyridinium iodide, a comprehensive safety profile must be inferred from its constituent parts and close structural analogues. The primary hazards are anticipated to stem from the irritant nature of pyridinium salts and the toxicological properties of iodide.

Hazard Identification

This profile is a prediction based on available data for similar compounds.

  • GHS Hazard Statements (Predicted):

    • H302: Harmful if swallowed. (Based on iodide toxicity and general toxicity of organic salts).[13][14]

    • H315: Causes skin irritation. (Common for pyridinium and quinolinium salts).[13][15]

    • H319: Causes serious eye irritation. (Common for pyridinium and quinolinium salts).[13][15]

    • H335: May cause respiratory irritation. (Common for fine organic powders/aerosols).[13][15]

  • Potential Chronic Effects: Excessive chronic exposure to iodide can affect thyroid function.[16] The toxicological properties of the 1-ethyl-3-hydroxypyridinium cation have not been thoroughly investigated.[13][15]

Table 2: Summary of Inferred Safety Information

ParameterInferred Data and JustificationSource (Analogue)
Acute Oral Toxicity Category 4 (Harmful). Iodide can be toxic in high doses.Ethyl-d5 iodide[13], General Iodine Toxicity[16]
Skin Corrosion/Irritation Category 2 (Irritant). Common for organic salts.1-Ethylquinaldinium Iodide[15]
Eye Damage/Irritation Category 2A (Serious Irritant). Expected for this chemical class.1-Ethylquinaldinium Iodide[15]
Stability Likely sensitive to light and moisture. Hygroscopic.Indium iodide[17], General Iodide Salts[18]
Incompatibilities Strong oxidizing agents, finely powdered metals.Indium iodide[17]
Hazardous Decomposition Combustion may produce carbon oxides, nitrogen oxides, and hydrogen iodide.Ethyl-d5 iodide[13], Indium iodide[17]
Safe Handling and Storage Workflow

A rigorous and cautious approach is mandatory when handling this compound of unknown toxicological profile.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling & Use cluster_storage Storage & Disposal Assess Review SDS of Analogues (e.g., 3-HP, Ethyl Iodide) PPE Don PPE: - Safety Goggles (EN166) - Nitrile Gloves - Lab Coat Assess->PPE Workstation Prepare Work Area: - Certified Fume Hood - Spill Kit Ready - Eyewash/Shower Accessible PPE->Workstation Weigh Weigh Compound in Hood Avoid Generating Dust Workstation->Weigh Use Use in Reaction/Assay Keep Container Closed Weigh->Use Store Store Tightly Sealed - Cool, Dry, Dark Place - Away from Oxidizers Use->Store Waste Dispose as Hazardous Waste - Collect in Labeled Container - Follow Institutional Protocol Store->Waste

Caption: A workflow for the safe handling of novel pyridinium salts.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.[15][17]

  • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.[13]

  • Respiratory Protection: All handling of the solid material should be conducted in a certified chemical fume hood to avoid inhalation of dust.[13]

Storage Conditions:

  • Store in a cool, dry, well-ventilated area away from direct sunlight.[18][19]

  • Keep the container tightly closed to prevent moisture absorption (hygroscopic).

  • Store away from incompatible materials, especially strong oxidizing agents.[17]

First Aid and Emergency Procedures
  • If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[13][20]

  • If on Skin: Take off immediately all contaminated clothing. Rinse skin with plenty of water. If skin irritation occurs, get medical advice.[13][20]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention.[13][20]

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. Do NOT induce vomiting.[13][20]

Fire-Fighting Measures:

  • Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[20]

  • In case of fire, hazardous combustion gases such as carbon oxides, nitrogen oxides, and hydrogen iodide may be produced.[13][17] Firefighters should wear self-contained breathing apparatus (SCBA).

References

  • Sigma-Aldrich. (2024).
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  • Sigma-Aldrich. (n.d.). 1-Ethyl-3-hydroxypyridinium bromide 98.
  • PubChem. (n.d.). 1-Ethylpyridinium iodide.
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  • PubMed. (2024). Novel 3-hydroxypyridin-4(1H)

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An In-Depth Technical Guide to 3-Hydroxy-1-ethylpyridinium Iodide: Synthesis, Characterization, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-1-ethylpyridinium iodide is a quaternary ammonium salt belonging to the class of N-substituted 3-hydroxypyridine derivatives. This class of compounds has garnered significant interest in the field of medicinal chemistry due to the diverse biological activities exhibited by its members. The presence of a hydroxyl group on the pyridine ring and the quaternization of the nitrogen atom impart unique physicochemical properties that can be exploited for various therapeutic applications. This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of 3-Hydroxy-1-ethylpyridinium iodide, with a focus on its relevance to drug discovery and development.

Core Molecular Attributes

PropertyValueSource
Molecular Formula C7H10INODeduced
Molecular Weight 251.06 g/mol Deduced
CAS Number Not explicitly assignedN/A

The molecular formula is derived by adding a methylene group (-CH2-) to the methyl derivative (C6H8INO). Consequently, the molecular weight is increased by the mass of this additional group.

Synthesis of 3-Hydroxy-1-ethylpyridinium Iodide: A Methodological Approach

The synthesis of N-alkylpyridinium salts is a well-established chemical transformation. An efficient and scalable method for preparing N-substituted 3-hydroxypyridinium salts can be adapted for the synthesis of the target compound.[4] The primary route involves the N-alkylation of 3-hydroxypyridine with a suitable ethylating agent.

Proposed Synthetic Pathway

Synthesis of 3-Hydroxy-1-ethylpyridinium Iodide 3-Hydroxypyridine 3-Hydroxypyridine Reaction N-Alkylation 3-Hydroxypyridine->Reaction Reactant 1 Ethyl_Iodide Ethyl Iodide Ethyl_Iodide->Reaction Reactant 2 Product 3-Hydroxy-1-ethylpyridinium Iodide Reaction->Product Yields

Caption: Proposed synthesis of 3-Hydroxy-1-ethylpyridinium iodide.

Experimental Protocol
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 3-hydroxypyridine in a suitable solvent such as acetonitrile or a lower alcohol like isopropanol.

  • Addition of Ethylating Agent: To the stirred solution, add 1.1 to 1.5 equivalents of ethyl iodide. The use of a slight excess of the alkylating agent helps to drive the reaction to completion.

  • Reaction Conditions: The reaction mixture is typically heated to reflux. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Product Isolation: Upon completion of the reaction, the mixture is cooled to room temperature. The product, being a salt, will often precipitate out of the solution. The solid can be collected by filtration.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol-ether, to yield the pure 3-Hydroxy-1-ethylpyridinium iodide.

The causality behind this experimental choice lies in the nucleophilic character of the pyridine nitrogen, which readily attacks the electrophilic ethyl group of ethyl iodide in an SN2 reaction. The use of a polar aprotic or polar protic solvent facilitates this type of reaction.

Spectroscopic Characterization

The structural elucidation of the synthesized 3-Hydroxy-1-ethylpyridinium iodide would be confirmed through a combination of spectroscopic techniques, which is standard practice for the characterization of novel compounds.[5]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR spectroscopy would be expected to show characteristic signals for the ethyl group (a triplet and a quartet) and the protons on the pyridinium ring. The chemical shifts of the ring protons would be downfield compared to the starting 3-hydroxypyridine due to the deshielding effect of the positive charge on the nitrogen.

    • ¹³C NMR spectroscopy would reveal the number of unique carbon environments, confirming the presence of the ethyl group and the pyridinium ring carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum would display a broad absorption band characteristic of the O-H stretch of the hydroxyl group, typically in the region of 3200-3600 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the exact mass of the cation (C7H10INO⁺), providing definitive evidence for the molecular formula.

Potential Applications in Drug Development

Derivatives of 3-hydroxypyridine have shown a wide array of biological activities, making 3-Hydroxy-1-ethylpyridinium iodide a compound of interest for further investigation in drug discovery programs.[6][7]

Antimicrobial Activity

3-Alkylpyridinium compounds, particularly polymeric analogues, have demonstrated significant antibacterial and antifungal properties.[6][8] The positively charged pyridinium headgroup is thought to interact with the negatively charged components of microbial cell membranes, leading to membrane disruption and cell death. The length of the alkyl chain can influence the potency of this activity. Therefore, 3-Hydroxy-1-ethylpyridinium iodide could be investigated as a potential antimicrobial agent.

Enzyme Inhibition

Certain pyridinium salts have been identified as inhibitors of various enzymes. For example, some 3-hydroxypyridinium derivatives have shown inhibitory activity towards the respiratory chain in mitochondria.[2] This suggests that 3-Hydroxy-1-ethylpyridinium iodide could be screened against a panel of enzymes to identify potential therapeutic targets.

Signaling Pathway Diagram

Antimicrobial_Action Compound 3-Hydroxy-1-ethylpyridinium Iodide Membrane Bacterial Cell Membrane (Negatively Charged) Compound->Membrane Electrostatic Interaction Disruption Membrane Disruption Membrane->Disruption Lysis Cell Lysis Disruption->Lysis

Caption: Postulated mechanism of antimicrobial action.

Conclusion

3-Hydroxy-1-ethylpyridinium iodide represents a promising scaffold for the development of new therapeutic agents. Its synthesis is straightforward, and its structure lends itself to further modification to optimize biological activity. The insights provided in this guide, from its fundamental molecular properties to its potential mechanisms of action, are intended to serve as a valuable resource for researchers and scientists in the field of drug development. Further investigation into the biological properties of this compound is warranted and could lead to the discovery of novel treatments for a range of diseases.

References

  • LookChem. Cas 6457-55-2, PyridiniuM, 3-(hydroxyMethyl)-1-Methyl-, iodide. [Link]

  • PubChem. 3-Hydroxycarbamoyl-1-methylpyridinium iodide. [Link]

  • Sepčić, K. et al. (2010). Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins. Journal of Chemical Biology, 3(3), 113-125. [Link]

  • Pharmaffiliates. 3-Hydroxy-1-methylpyridinium-d3 Iodide. [Link]

  • Sepčić, K. et al. (2006). 3-Alkylpyridinium compounds as potential non-toxic antifouling agents. Marine Biotechnology, 8(3), 251-259. [Link]

  • PubChem. pyridinium, 3-hydroxy-1-methyl-, hydroxide, inner salt. [Link]

  • ResearchGate. Synthesis, Biological Evaluation and Quantum Chemical Studies of novel 3-Acetylpyridin-2(1H)-one Derivative. [Link]

  • PubChem. 3-Acetyl-1-methylpyridin-1-ium iodide. [Link]

  • Zheng, S. et al. (2022). Synthesis of N-Substituted 3-Hydroxypyridinium Salts from Bioderived 5-Hydroxymethylfurfural in Water. ResearchGate. [Link]

  • ResearchGate. Chemical synthesis and biological activities of 3-alkyl pyridinium polymeric analogues of marine toxins. [Link]

  • Durham University. New functionalised 3-hydroxypyridines. [Link]

  • PubChem. 1-Ethylpyridinium iodide. [Link]

  • Google Patents.
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  • RSC Publishing. Synthesis, characterization, antimicrobial activity and in silico study of pyridinium based ionic liquids. [Link]

  • PubChemLite. 1-ethyl-4-(2-hydroxystyryl)pyridinium iodide (C15H16NO). [Link]

  • University of the Fraser Valley. Synthesis and Identification of a Polyiodide Salt. [Link]

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An In-Depth Technical Guide to the Electronic Properties of 3-Hydroxypyridinium Salts for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Unveiling the Electronic Landscape of a Privileged Scaffold

In the landscape of medicinal chemistry and drug development, the 3-hydroxypyridinium salt motif stands out as a "privileged scaffold" — a molecular framework that is recurrently found in a multitude of biologically active compounds. Its prevalence stems from a unique combination of structural rigidity, hydrogen bonding capabilities, and, most critically, a tunable electronic profile. This guide is conceived not as a rigid protocol book, but as a comprehensive scientific narrative designed to empower researchers to understand, probe, and ultimately harness the electronic properties of these versatile molecules. As a senior application scientist, my objective is to bridge theoretical concepts with practical, field-proven methodologies, ensuring that every piece of information is not only accurate but also actionable in a real-world laboratory setting. We will delve into the causality behind experimental choices, establish self-validating systems for data integrity, and ground our understanding in authoritative scientific literature.

Section 1: The Core Electronic Identity of 3-Hydroxypyridinium Salts

The electronic character of a 3-hydroxypyridinium salt is fundamentally dictated by the interplay between the electron-withdrawing pyridinium ring and the electron-donating hydroxyl group. This inherent push-pull system creates a unique electronic distribution that is highly sensitive to substitution on both the nitrogen atom and the pyridine ring. Understanding this delicate balance is paramount for predicting and modulating the molecule's behavior in various chemical and biological environments.

The quaternization of the pyridine nitrogen atom profoundly alters its electronic properties, rendering the aromatic ring significantly more electron-deficient compared to its neutral pyridine counterpart. This heightened electrophilicity is a key determinant of its reactivity and its ability to participate in redox processes. The position of the hydroxyl group at the 3-position is crucial; it allows for resonance delocalization of its lone pair electrons into the ring, partially mitigating the strong electron-withdrawing effect of the positively charged nitrogen. This electronic tug-of-war is the foundation upon which the diverse applications of 3-hydroxypyridinium salts are built, from their roles as NAD+ mimics in enzymatic reactions to their use as tunable redox-active components in materials science.

Section 2: Experimental Determination of Electronic Properties

A multi-faceted experimental approach is essential for a comprehensive understanding of the electronic landscape of 3-hydroxypyridinium salts. The two primary techniques that provide invaluable insights are Cyclic Voltammetry (CV) and UV-Visible (UV-Vis) Spectroscopy.

Cyclic Voltammetry: Mapping the Redox Topography

Cyclic voltammetry is the cornerstone technique for probing the redox behavior of 3-hydroxypyridinium salts. It provides quantitative data on their reduction potentials, which is a direct measure of their propensity to accept electrons. This information is critical for applications where these salts act as oxidizing agents or participate in electron transfer reactions, such as in mimicking the function of NAD+.[1]

The choice of solvent, supporting electrolyte, and electrode material are not arbitrary; they are critical variables that dictate the outcome and validity of the CV experiment.

  • Solvent System: A polar aprotic solvent, such as acetonitrile or dimethylformamide (DMF), is typically chosen to ensure the solubility of the pyridinium salt and the supporting electrolyte, while minimizing proton-related side reactions.

  • Supporting Electrolyte: A tetra-alkylammonium salt, like tetrabutylammonium hexafluorophosphate (TBAPF6), is employed to ensure sufficient conductivity of the solution and to maintain a constant ionic strength. The large size of the cation and anion minimizes their interference at the electrode surface.

  • Working Electrode: A glassy carbon electrode is often preferred due to its wide potential window, chemical inertness, and relatively low background current.

The potential is swept linearly from an initial value to a switching potential and then back to the initial potential. The resulting plot of current versus potential, known as a cyclic voltammogram, reveals the reduction and subsequent re-oxidation peaks of the analyte. The position of these peaks provides the reduction potential (Epc) and oxidation potential (Epa), while the peak current is related to the concentration and diffusion coefficient of the analyte.

Objective: To determine the reduction potential of a representative N-aryl-3-hydroxypyridinium salt.

Materials:

  • N-phenyl-3-hydroxypyridinium triflate (or other salt)

  • Acetonitrile (anhydrous, HPLC grade)

  • Tetrabutylammonium hexafluorophosphate (TBAPF6, electrochemical grade)

  • Glassy carbon working electrode (3 mm diameter)

  • Platinum wire counter electrode

  • Ag/AgCl (in 3 M KCl) reference electrode

  • Voltammetric cell

  • Potentiostat

Procedure:

  • Electrode Preparation:

    • Polish the glassy carbon electrode with 0.05 µm alumina slurry on a polishing pad for 1 minute.

    • Rinse the electrode thoroughly with deionized water and then with acetonitrile.

    • Dry the electrode under a stream of nitrogen.

  • Solution Preparation:

    • Prepare a 0.1 M solution of TBAPF6 in acetonitrile. This is the supporting electrolyte solution.

    • Prepare a 1 mM solution of the N-phenyl-3-hydroxypyridinium triflate in the 0.1 M TBAPF6/acetonitrile solution.

  • Electrochemical Measurement:

    • Assemble the three-electrode system in the voltammetric cell containing the analyte solution.

    • Purge the solution with nitrogen gas for 10 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a nitrogen atmosphere over the solution during the experiment.

    • Set the parameters on the potentiostat:

      • Initial Potential: 0.0 V

      • Switching Potential: -1.5 V

      • Final Potential: 0.0 V

      • Scan Rate: 100 mV/s

    • Run the cyclic voltammogram.

    • Record the data and determine the cathodic peak potential (Epc).

Data Analysis and Interpretation:

The cyclic voltammogram will show a reduction wave corresponding to the one-electron reduction of the pyridinium cation to a neutral radical. The Epc value provides a quantitative measure of the ease of reduction. A more positive Epc indicates that the compound is more easily reduced.

Diagram of the Cyclic Voltammetry Workflow:

CV_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Polish & Clean Working Electrode B Prepare Analyte & Supporting Electrolyte Solution C Assemble 3-Electrode Cell B->C D Purge with Nitrogen C->D E Set Potentiostat Parameters D->E F Run Cyclic Voltammogram E->F G Record Current vs. Potential Data F->G H Determine Peak Potentials (Epc, Epa) G->H

Caption: A streamlined workflow for determining the redox potential of 3-hydroxypyridinium salts using cyclic voltammetry.

UV-Visible Spectroscopy: Probing Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For 3-hydroxypyridinium salts, the absorption spectrum is characterized by π-π* transitions within the aromatic system. The position of the absorption maximum (λmax) and the molar absorptivity (ε) are sensitive to the electronic structure of the molecule.[2]

  • Solvent Choice: The choice of solvent can influence the λmax due to solvatochromic effects. A polar solvent like ethanol or methanol is often used. It is crucial to use a UV-grade solvent that is transparent in the wavelength range of interest.

  • Concentration: The concentration of the sample is adjusted to ensure that the absorbance falls within the linear range of the spectrophotometer, typically between 0.1 and 1.0 absorbance units, to ensure adherence to the Beer-Lambert Law.

Objective: To determine the absorption maximum (λmax) of a representative N-aryl-3-hydroxypyridinium salt.

Materials:

  • N-phenyl-3-hydroxypyridinium triflate (or other salt)

  • Ethanol (UV-grade)

  • Quartz cuvettes (1 cm path length)

  • UV-Vis spectrophotometer

Procedure:

  • Solution Preparation:

    • Prepare a stock solution of the N-phenyl-3-hydroxypyridinium triflate in ethanol at a concentration of approximately 1 mM.

    • Perform serial dilutions of the stock solution to obtain a solution with an absorbance in the optimal range (e.g., a 10 µM solution).

  • Spectroscopic Measurement:

    • Turn on the UV-Vis spectrophotometer and allow the lamp to warm up for at least 30 minutes.

    • Fill a quartz cuvette with the ethanol solvent to be used as a blank.

    • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

    • Rinse the sample cuvette with the analyte solution and then fill it.

    • Place the sample cuvette in the spectrophotometer and record the absorption spectrum over a range of 200-400 nm.

Data Analysis and Interpretation:

The resulting spectrum will show one or more absorption bands. The wavelength at which the maximum absorbance occurs is the λmax. This value is characteristic of the electronic structure of the 3-hydroxypyridinium salt.

Section 3: Computational Modeling of Electronic Properties

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful complementary approach to experimental methods for understanding the electronic properties of 3-hydroxypyridinium salts.[3] DFT calculations can provide insights into:

  • Molecular Orbital Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity and its ability to participate in charge transfer processes. The HOMO-LUMO gap is related to the molecule's kinetic stability and its UV-Vis absorption properties.

  • Electrostatic Potential (ESP) Maps: ESP maps visualize the charge distribution on the molecular surface, highlighting regions of positive (electron-deficient) and negative (electron-rich) potential. This is invaluable for predicting intermolecular interactions, such as those with enzyme active sites.

  • Redox Potentials: While computationally more demanding, it is possible to calculate theoretical redox potentials that can be compared with experimental data from cyclic voltammetry.

The general workflow for performing DFT calculations to determine the electronic properties of a 3-hydroxypyridinium cation involves several key steps, as illustrated in the following diagram.

Diagram of the DFT Calculation Workflow:

DFT_Workflow A Construct 3D Molecular Structure of the Cation B Geometry Optimization (e.g., B3LYP/6-31G*) A->B C Frequency Calculation (Confirm Minimum Energy Structure) B->C D Single-Point Energy Calculation (Higher Level of Theory, if needed) C->D E Analyze Output: HOMO/LUMO Energies, ESP Map, etc. D->E

Caption: A generalized workflow for the computational determination of the electronic properties of 3-hydroxypyridinium cations using Density Functional Theory.

Section 4: Structure-Property-Function Relationship: The Case of NAD+ Mimicry

A significant area of interest for 3-hydroxypyridinium salts is their ability to act as mimics of the nicotinamide adenine dinucleotide (NAD+) cofactor in enzymatic reactions.[4] The electronic properties of the 3-hydroxypyridinium moiety are central to this function.

NAD+ is a biological oxidizing agent that accepts a hydride ion (a proton and two electrons) from a substrate in a wide range of metabolic reactions. The key to this function lies in the electron-deficient pyridinium ring of the nicotinamide group, which acts as an electron sink.

3-Hydroxypyridinium salts can mimic this function because their pyridinium ring is also highly electron-deficient, allowing them to accept a hydride ion. The reduction of the 3-hydroxypyridinium cation leads to the formation of a 1,4-dihydropyridine derivative, analogous to the formation of NADH from NAD+.

The redox potential of the 3-hydroxypyridinium salt is a critical parameter that determines its efficacy as an NAD+ mimic. For the hydride transfer to be thermodynamically favorable, the reduction potential of the mimic should be in a similar range to or more positive than that of NAD+. The electronic properties, and therefore the redox potential, can be fine-tuned by modifying the substituent on the pyridinium nitrogen. Electron-withdrawing groups on the N-substituent will generally increase the redox potential, making the salt a stronger oxidizing agent.

Diagram of the NAD+ Mimicry Mechanism:

NAD_Mimicry cluster_native Native Enzymatic Reaction cluster_mimic 3-Hydroxypyridinium Mimicry NAD NAD+ Positively Charged Pyridinium Ring Enzyme Dehydrogenase NAD->Enzyme Pyridinium 3-Hydroxypyridinium Salt Electron-Deficient Pyridinium Ring SubstrateH2 Substrate-H2 Hydride Donor SubstrateH2->Enzyme NADH NADH Reduced Dihydropyridine Enzyme->NADH Substrate Oxidized Substrate Enzyme->Substrate Enzyme_2 Dehydrogenase Pyridinium->Enzyme_2 SubstrateH2_2 Substrate-H2 Hydride Donor SubstrateH2_2->Enzyme_2 Dihydropyridine 1,4-Dihydropyridine Derivative Reduced Form Enzyme_2->Dihydropyridine Substrate_2 Oxidized Substrate Enzyme_2->Substrate_2

Caption: A conceptual diagram illustrating the parallel mechanisms of hydride transfer in a native NAD+-dependent enzymatic reaction and its mimicry by a 3-hydroxypyridinium salt.

Section 5: Data Synthesis and Interpretation

The following table summarizes representative electronic property data for 3-hydroxypyridine and related pyridinium derivatives. It is important to note that the electronic properties are highly sensitive to the specific N-substituent and the counter-ion, and the data presented here should be considered as illustrative examples.

CompoundRedox Potential (Epc vs. Ag/AgCl)λmax (nm)SolventReference
3-HydroxypyridineNot Applicable (neutral)~275, ~310Aqueous[2]
N-phenyl-4-phenyl-pyridinium-0.8 VNot ReportedAcetonitrile[5]
4,4'-Bipyridinium derivative-0.4 V, -0.8 VNot ReportedAqueous[6]
Ru(bpy)2(3-hydroxypyridine)2+-1.3 V (ligand-based)~285, ~450Acetonitrile[ ]

Note: The redox potential for the Ru complex is for the reduction of the bipyridine ligand, not the 3-hydroxypyridine moiety itself. The data for N-phenyl-4-phenyl-pyridinium and the 4,4'-bipyridinium derivative are included as representative examples of pyridinium salt redox behavior.

Conclusion and Future Directions

This guide has provided a comprehensive overview of the electronic properties of 3-hydroxypyridinium salts, from the fundamental principles to practical experimental and computational methodologies. We have explored how these properties are intrinsically linked to their function, particularly in the context of NAD+ mimicry. The tunability of the electronic landscape of this privileged scaffold through synthetic modification offers vast opportunities for the rational design of novel therapeutics, catalysts, and functional materials.

Future research in this area will undoubtedly focus on the synthesis and characterization of a broader range of N-substituted 3-hydroxypyridinium salts to establish more detailed structure-property-activity relationships. The continued development of computational models will further enhance our predictive capabilities, accelerating the discovery of new molecules with tailored electronic properties for specific applications. The convergence of synthetic chemistry, electrochemistry, spectroscopy, and computational science will be instrumental in unlocking the full potential of this remarkable class of compounds.

References

  • Synthesis, Characterization, and Computational Modeling of N-(1-Ethoxyvinyl)pyridinium Triflates, an Unusual Class of Pyridinium Salts. Molecules. 2018 Feb 14;23(2):427. Available from: [Link]

  • Structure-activity relations for the nicotinamide-adenine-dinucleotide-linked 3-hydroxysteroid oxidoreductase activity of cortisone reductase with special reference to the ring A-B junction and ring D. Biochem J. 1972 Sep;129(2):24P. Available from: [Link]

  • Redox Property Tuning in Bipyridinium Salts. Front. Chem. 2021; 9: 633398. Available from: [Link]

  • Synthesis, Biochemical Activity, and Structure-Activity Relationship Among Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) Analogs. (PDF) Available from: [Link]

  • Redox Property Tuning in Bipyridinium Salts. Front Chem. 2021 Jan 26;9:633398. Available from: [Link]

  • Synthesis, Characterization, and Computational Modeling of N-(1-Ethoxyvinyl)pyridinium Triflates, an Unusual Class of Pyridinium Salts. Molecules. 2018 Feb 14;23(2):427. Available from: [Link]

  • Experimental pyridinium redox potentials enable validation of DFT-optimized structures. (ResearchGate) Available from: [Link]

  • Nicotinamide Cofactor Biomimetics: Design and Structure Activity Relationships. ACS Catal. 2020, 10, 19, 11254–11271. Available from: [Link]

  • Nicotinamide adenine dinucleotide. Wikipedia. Available from: [Link]

  • Cyclic voltammograms recorded during the iterative scans between-0.90 and +1.60 V/SCE of ZnOEP(bpy) + (0.25 mM) in 1,2-C 2 H 4 Cl 2 and 0.1 M NEt 4 PF 6. (ResearchGate) Available from: [Link]

  • Discovery and structure-activity relationship study of nicotinamide derivatives as DNA demethylase ALKBH2 inhibitors. Eur J Med Chem. 2025 Jan 15;282:117009. Available from: [Link]

  • Monoelectronic reduction of 1-alkyl-3,5-di(alkylcarbamoyl) pyridinium ions as a model of the NAD+/NADH system: Obtaining 1,4-dihydropyridines. Semantic Scholar. Available from: [https://www.semanticscholar.org/paper/Monoelectronic-reduction-of-1-alkyl-3%2C5-di-(as-a-of-Buerba-Bueno/754a65c928495a6396f5b9d290333d45c7e1b218]([Link]

  • Simple electrochemical synthesis of cyclic hydroxamic acids by reduction of nitroarenes. Green Chemistry. 2024. Available from: [Link]

  • UV spectrum of 3-hydroxypyridine. (ResearchGate) Available from: [Link]

  • Redox Potential. In: Principles of Drug Design. Available from: [Link]

  • The power to reduce: pyridine nucleotides – small molecules with a multitude of functions. FEBS J. 2005 Jan;272(1):1-10. Available from: [Link]

  • Cyclic voltammetry of a) NiBr2bipy (blue); b) NiBr2bipy+1 equiv. of [NMe4][SeCF3] (black). (ResearchGate) Available from: [Link]

  • UV-Vis absorption spectra of the complex salts 1 (green), 3 (blue), 6... (ResearchGate) Available from: [Link]

  • The UV-Vis absorption spectra of III in different solvents. (ResearchGate) Available from: [Link]

  • Top: derivative 3 UV-Vis absorption spectra in selected solvents. Bottom. (ResearchGate) Available from: [Link]

  • UV-Vis spectra.
  • Nickel-Catalyzed Electroreductive Coupling of Alkylpyridinium Salts and Aryl Halides. ACS Catal. 2022; 12(15): 9416–9424. Available from: [Link]

  • Discovery of an NAD+ analogue with enhanced specificity for PARP1. Chem Sci. 2019 Nov 28;10(44):10349-10355. Available from: [Link]

  • Comparison of Electronic and Physicochemical Properties between Imidazolium-Based and Pyridinium-Based Ionic Liquids. (ResearchGate) Available from: [Link]

  • Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines. J Org Chem. 2020 May 1;85(9):5839-5852. Available from: [Link]

  • Prediction of Redox Potentials for U, Np, Pu, and Am in Aqueous Solution. (OSTI.GOV) Available from: [Link]

  • Primary vs. Secondary Alkylpyridinium Salts: A Comparison under Electrochemical and Chemical Reduction Conditions. Org Lett. 2022 Jun 17;24(23):4213-4218. Available from: [Link]

  • Cyclic voltammograms of complex 1, [Co(tpy) 2 ](NO 3 ) 2 , at scan... (ResearchGate) Available from: [Link]

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An In-depth Technical Guide to the Physicochemical Properties of 1-Ethyl-3-hydroxypyridin-1-ium Iodide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the melting point and thermal stability of 1-Ethyl-3-hydroxypyridin-1-ium iodide, a pyridinium salt with potential applications in pharmaceutical development. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from its close analogue, 1-Ethyl-3-hydroxypyridinium bromide, and established principles of physical organic chemistry to provide well-founded estimations and detailed experimental protocols. This document serves as a vital resource for researchers handling this compound, offering insights into its physical characteristics and providing robust methodologies for its thermal analysis.

Introduction: The Significance of Pyridinium Salts in Drug Development

Pyridinium salts, a class of quaternary ammonium compounds, are of significant interest in medicinal chemistry and drug delivery. Their unique properties, including their potential to act as ionic liquids, their tunable solubility, and their ability to interact with biological targets, make them valuable scaffolds in the design of novel therapeutic agents. The compound of interest, 1-Ethyl-3-hydroxypyridin-1-ium iodide, combines the features of a pyridinium core, an N-ethyl substituent that can influence its lipophilicity, and a 3-hydroxy group that can participate in hydrogen bonding and alter its physicochemical properties.

A thorough understanding of the melting point and thermal stability of such a compound is paramount for its practical application. The melting point is a critical parameter that influences purification, formulation, and storage. Thermal stability, on the other hand, dictates the compound's suitability for various processing conditions and its shelf-life. This guide provides a detailed exploration of these two key parameters.

Physicochemical Properties: A Data-Driven Estimation

Melting Point Analysis

The experimentally determined melting point of 1-Ethyl-3-hydroxypyridinium bromide (CAS No: 80866-8-8) is 104-108 °C [1][2]. This value serves as a primary reference point for estimating the melting point of the iodide analogue.

The identity of the halide anion plays a crucial role in determining the crystal lattice energy of ionic compounds, which in turn influences the melting point. Generally, for a given cation, the melting point of halide salts follows the trend: F⁻ > Cl⁻ > Br⁻ > I⁻. This trend is, however, not always straightforward and can be influenced by factors such as ion size, polarizability, and specific packing arrangements in the crystal lattice.

A study on the phase transitions of unsubstituted pyridinium halides revealed transition temperatures of 345 K (72 °C) for the chloride, 269 K (-4 °C) for the bromide, and 247 K (-26 °C) for the iodide salt[3]. While these are not melting points, they reflect the relative strengths of the crystal lattice forces and suggest that the iodide salt has weaker intermolecular interactions than the bromide salt.

Based on this trend, it is reasonable to predict that the melting point of 1-Ethyl-3-hydroxypyridin-1-ium iodide will be slightly lower than that of its bromide counterpart.

Table 1: Physicochemical Data of 1-Ethyl-3-hydroxypyridin-1-ium Halides

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Reported Melting Point (°C)Estimated Melting Point (°C)
1-Ethyl-3-hydroxypyridinium bromide80866-84-8C₇H₁₀BrNO204.06104-108[1][2]-
1-Ethyl-3-hydroxypyridin-1-ium iodideNot availableC₇H₁₀INO251.06Not availableSlightly lower than 104-108
Thermal Stability Profile

The thermal stability of pyridinium-based ionic liquids is a critical parameter for their application, especially in processes that require heating. The decomposition of these salts is primarily influenced by the nature of the anion and the structure of the cation, particularly the length of the N-alkyl substituent.

For N-alkylpyridinium halides, the thermal stability generally decreases as the nucleophilicity of the halide anion increases. This is because the rate-determining step in the thermal decomposition is often a nucleophilic attack of the anion on the alkyl group of the cation (SN2 reaction). The nucleophilicity of the halides follows the order: I⁻ > Br⁻ > Cl⁻ > F⁻. Consequently, iodide salts are typically the least thermally stable among the halide series.

The thermal decomposition of N-alkylpyridinium halides typically proceeds via a dealkylation mechanism, yielding the corresponding N-alkylpyridine and a haloalkane. For 1-Ethyl-3-hydroxypyridin-1-ium iodide, the expected decomposition products would be 3-hydroxypyridine and ethyl iodide.

Given the higher nucleophilicity of the iodide anion compared to the bromide anion, it is anticipated that 1-Ethyl-3-hydroxypyridin-1-ium iodide will have a lower decomposition temperature than its bromide analogue. The onset of decomposition for many pyridinium-based ionic liquids is often observed in the range of 200-400 °C, and it is expected that the title compound will fall within the lower end of this range.

Experimental Protocols for Thermal Analysis

To empirically determine the melting point and thermal stability of 1-Ethyl-3-hydroxypyridin-1-ium iodide, the following detailed experimental protocols are recommended. These protocols are designed to be self-validating and are based on standard methodologies for the characterization of organic salts.

Synthesis of 1-Ethyl-3-hydroxypyridin-1-ium Iodide

A plausible synthetic route to 1-Ethyl-3-hydroxypyridin-1-ium iodide involves the quaternization of 3-hydroxypyridine with ethyl iodide.

Reaction Scheme:

Step-by-Step Protocol:

  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 3-hydroxypyridine in a suitable solvent such as acetonitrile or acetone.

  • Addition of Alkylating Agent: To the stirred solution, add 1.1 equivalents of ethyl iodide dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Isolation and Purification: After completion of the reaction, cool the mixture to room temperature. The product, being a salt, is likely to precipitate out of the solution. Collect the solid by filtration. If the product does not precipitate, the solvent can be removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

  • Drying: Dry the purified product under vacuum to remove any residual solvent.

Melting Point Determination

Apparatus: Digital melting point apparatus (e.g., Stuart SMP30) or a traditional Thiele tube setup.

Step-by-Step Protocol:

  • Sample Preparation: Finely powder a small amount of the dry, purified 1-Ethyl-3-hydroxypyridin-1-ium iodide.

  • Capillary Loading: Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Measurement: Place the capillary tube in the melting point apparatus.

  • Heating Program:

    • For an unknown sample, perform a rapid heating (10-20 °C/min) to get an approximate melting range.

    • For a more precise measurement, use a slower heating rate (1-2 °C/min) starting from about 20 °C below the approximate melting point.

  • Observation: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). The melting point is reported as this range.

Thermal Stability Analysis: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC)

These two techniques provide complementary information about the thermal behavior of a material. TGA measures the change in mass as a function of temperature, indicating decomposition, while DSC measures the heat flow into or out of a sample as a function of temperature, revealing phase transitions like melting and exothermic or endothermic decomposition processes.

Apparatus: A simultaneous thermal analyzer (STA) capable of performing both TGA and DSC measurements is ideal. Alternatively, separate TGA and DSC instruments can be used.

Step-by-Step Protocol:

  • Sample Preparation: Accurately weigh 5-10 mg of the dry, purified sample into an appropriate TGA/DSC pan (e.g., alumina or platinum).

  • Instrument Setup:

    • Atmosphere: Purge the instrument with an inert gas, typically nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min). This prevents oxidative degradation.

    • Temperature Program: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature well above the expected decomposition point (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).

  • Data Acquisition: Record the sample weight (TGA) and heat flow (DSC) as a function of temperature.

  • Data Analysis:

    • TGA Curve: Determine the onset temperature of decomposition (the temperature at which significant mass loss begins) and the temperature of maximum decomposition rate (from the peak of the derivative TGA curve).

    • DSC Curve: Identify endothermic peaks corresponding to melting and exothermic peaks corresponding to decomposition. The melting point can be determined from the onset or peak of the melting endotherm.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the synthesis and characterization of 1-Ethyl-3-hydroxypyridin-1-ium iodide.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Physicochemical Characterization cluster_data Data Analysis & Interpretation s1 Reactants: 3-Hydroxypyridine Ethyl Iodide s2 Quaternization Reaction s1->s2 s3 Isolation & Purification (Filtration/Recrystallization) s2->s3 s4 Pure 1-Ethyl-3-hydroxypyridin-1-ium Iodide s3->s4 c1 Melting Point Determination s4->c1 Sample c2 Thermal Stability Analysis (TGA/DSC) s4->c2 Sample d1 Melting Point Range c1->d1 d2 Decomposition Temperature (Onset & Peak) c2->d2 d3 Thermogram Interpretation d2->d3

Caption: Workflow for the synthesis and thermal analysis of 1-Ethyl-3-hydroxypyridin-1-ium iodide.

Conclusion and Future Directions

This technical guide has provided a comprehensive overview of the melting point and thermal stability of 1-Ethyl-3-hydroxypyridin-1-ium iodide. While direct experimental data is currently lacking, a reasoned estimation based on the properties of its bromide analogue and the established principles of halide salt behavior has been presented. The melting point of the iodide salt is predicted to be slightly lower than the 104-108 °C range of the bromide salt, and its thermal stability is also expected to be lower.

The detailed experimental protocols provided herein offer a clear pathway for the empirical determination of these crucial physicochemical parameters. For researchers in drug development and related fields, a thorough understanding of these properties is essential for the successful formulation, storage, and application of this and similar pyridinium salts.

Future work should focus on the synthesis and experimental characterization of 1-Ethyl-3-hydroxypyridin-1-ium iodide to validate the estimations made in this guide. A systematic study of a series of N-alkyl-3-hydroxypyridinium halides would provide valuable structure-property relationship data, further enhancing our understanding of this important class of compounds.

References

  • Ripmeester, J. A. (1976). Molecular motion, phase transitions, and disorder in the pyridinium halides. Canadian Journal of Chemistry, 54(21), 3453–3459.

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Methodological & Application

Pyridinium Salts in Phase Transfer Catalysis: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Reimagining Biphasic Reactions with Pyridinium Catalysts

In the landscape of modern organic synthesis and pharmaceutical development, the challenge of reacting immiscible reagents remains a significant hurdle. Phase Transfer Catalysis (PTC) emerges as an elegant and powerful solution, enabling reactions between components of a heterogeneous system by transporting a reactive species from one phase to another.[1][2] While quaternary ammonium and phosphonium salts have traditionally dominated the field, N-alkylpyridinium salts are gaining prominence as versatile and highly effective phase transfer catalysts.[3][4]

This guide serves as an in-depth technical resource for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of protocols to provide a deep understanding of the underlying principles, empowering you to intelligently design, optimize, and troubleshoot your phase transfer catalysis reactions using pyridinium salts. We will explore the mechanistic nuances, delve into practical, field-tested protocols, and showcase the tangible impact of these catalysts in accelerating discovery and development.

The Engine of PTC: Mechanism of Action

Phase transfer catalysis operates on a simple yet ingenious principle: a catalyst, the pyridinium salt (Q⁺X⁻), facilitates the transfer of a reactant anion (A⁻) from an aqueous or solid phase into an organic phase where the substrate (RX) resides.[5] This transfer overcomes the insolubility barrier that would otherwise prevent the reaction.[6] The lipophilic character of the pyridinium cation, conferred by its N-alkyl substituent, allows it to be soluble in the organic phase, while its positive charge enables it to pair with the reactant anion.[1]

The catalytic cycle can be visualized as follows:

  • Anion Exchange: At the interface of the two phases, the pyridinium salt exchanges its initial counter-ion (X⁻) for the reactant anion (A⁻) from the aqueous or solid phase.

  • Phase Transfer: The newly formed ion pair (Q⁺A⁻), now soluble in the organic medium, migrates from the interface into the bulk of the organic phase.

  • Reaction in Organic Phase: The reactant anion (A⁻), now "naked" and highly reactive due to minimal solvation in the organic solvent, reacts with the organic substrate (RX) to form the desired product (RA).[6]

  • Catalyst Regeneration: The pyridinium cation pairs with the leaving group anion (X⁻) and returns to the interface to begin another cycle.

This continuous cycling, even with catalytic amounts of the pyridinium salt, can dramatically accelerate reaction rates from days to mere hours.[2]

Diagram: The Catalytic Cycle of Pyridinium Salts in PTC

PTC_Mechanism cluster_0 Aqueous Phase cluster_1 Organic Phase aq_reactants M⁺A⁻ interface Interface catalyst_aq Q⁺X⁻ aq_product M⁺X⁻ org_substrate RX org_product RA org_substrate->org_product 3. Reaction org_product->catalyst_aq 4. Catalyst Regeneration catalyst_transfer Q⁺A⁻ catalyst_aq->catalyst_transfer catalyst_transfer->org_substrate 2. Phase Transfer

Caption: General mechanism of phase transfer catalysis using a pyridinium salt (Q⁺).

Catalyst Selection and Design: A Causal Approach

The efficacy of a pyridinium salt as a phase transfer catalyst is not monolithic; it is a function of its molecular architecture. Understanding these structure-activity relationships is paramount for rational catalyst selection.

  • The N-Alkyl Chain Length: This is the primary determinant of the catalyst's lipophilicity (or hydrophobicity).

    • Short Chains (C4-C8): Catalysts like N-butylpyridinium bromide offer a balance of solubility in both polar and non-polar media, making them good general-purpose PTCs.

    • Long Chains (C12-C18): N-Cetylpyridinium chloride (CPC), for instance, is highly lipophilic.[7] This strong partitioning into the organic phase makes it exceptionally efficient for transferring anions, especially in reactions where the intrinsic reaction rate in the organic phase is very fast.[1] However, excessive lipophilicity can sometimes hinder the catalyst's return to the interface, slowing the overall cycle.[8]

  • Substituents on the Pyridine Ring: Electron-donating groups, such as dialkylamino groups at the 4-position, can increase the stability of the pyridinium cation. N-alkyl-4-(N',N'-dialkylamino)pyridinium salts have been shown to be highly active and significantly more stable at elevated temperatures than traditional catalysts like tetrabutylammonium bromide.[9]

  • The Counter-Anion (X⁻): The initial counter-ion of the catalyst can influence the rate of anion exchange. Generally, more hydrophilic anions like chloride or bromide are easily exchanged at the interface for the desired reactant anion.

Comparative Performance of Onium Salt Catalysts

To provide a quantitative perspective, the following table summarizes the performance of various quaternary onium salts, the class to which pyridinium salts belong, in common PTC reactions. This data highlights that while pyridinium salts are highly effective, the optimal catalyst is reaction-dependent.

ReactionCatalystMolar Ratio (Catalyst:Substrate)Reaction Time (h)Yield (%)Reference
Williamson Ether Synthesis Tetrabutylammonium Bromide (TBAB)0.05692[10]
(Benzyl Octyl Ether)Tetraoctylammonium Bromide (TOAB)0.05495[10]
Hantzsch 1,4-Dihydropyridine Synthesis Tetrabutylammonium Bromide (TBAB)-184[10]
Benzyltriethylammonium Chloride (BTEAC)-175[10]
Cetyltrimethylammonium Bromide (CTAB)-162[10]

Note: This table showcases representative quaternary ammonium salts. Pyridinium salts with similar alkyl chain lengths would be expected to show comparable performance, with specific advantages in thermal stability or for particular substrates.

Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and explanations for key experimental choices.

Protocol 1: Synthesis of a Pyridinium Salt Catalyst (N-Cetylpyridinium Chloride)

This protocol describes the synthesis of a common and highly effective lipophilic PTC.

Rationale: The reaction is a straightforward quaternization of pyridine, an Sₙ2 reaction where the nitrogen atom of pyridine acts as the nucleophile, attacking the primary alkyl halide.[7] Using an excess of pyridine can help drive the reaction to completion and can also serve as the initial solvent.

Workflow: Synthesis of N-Cetylpyridinium Chloride

Synthesis_Workflow start Start reactants Combine Cetyl Chloride and excess Pyridine start->reactants reflux Heat to 90-100°C (6-8 hours) reactants->reflux cool Cool to Room Temperature reflux->cool filter Filter the Reaction Mass cool->filter wash Wash Crystalline Product with Ethyl Acetate filter->wash dry Dry under Vacuum wash->dry end Obtain Crystalline N-Cetylpyridinium Chloride dry->end

Caption: Step-by-step workflow for the synthesis of N-cetylpyridinium chloride.

Materials:

  • Cetyl chloride (1-chlorohexadecane)

  • Pyridine (anhydrous)

  • Ethyl acetate

  • Round-bottom flask with reflux condenser and magnetic stirrer

  • Heating mantle

Procedure:

  • Reaction Setup: In a round-bottom flask, charge cetyl chloride (e.g., 100 g) and pyridine (e.g., 250-300 g). The excess pyridine serves as both a reactant and a solvent.[11]

  • Heating: Heat the mixture to 90-100 °C under constant stirring and maintain this temperature for 6-8 hours.[11] Monitor the reaction progress by TLC (e.g., mobile phase chloroform/methanol 100/1).[7]

  • Cooling and Precipitation: After the reaction is complete, cool the reaction mass to room temperature. The product, N-cetylpyridinium chloride, should precipitate as a crystalline solid.

  • Isolation: Filter the solid product using a Buchner funnel.

  • Washing: Wash the filter cake thoroughly with ethyl acetate to remove any unreacted starting materials and residual pyridine.[11]

  • Drying: Dry the crystalline product under vacuum to obtain pure N-cetylpyridinium chloride. The purity can be confirmed by melting point, ¹H NMR, and ¹³C NMR.[11]

Protocol 2: PTC Nucleophilic Substitution - Williamson Ether Synthesis

This protocol details the synthesis of an ether from an alcohol and an alkyl halide in a biphasic system, a classic application of PTC.

Rationale: The pyridinium salt facilitates the transfer of the alkoxide, generated in situ by a strong base in the aqueous phase, into the organic phase to react with the alkyl halide. Vigorous stirring is crucial to maximize the interfacial area between the two phases, which directly impacts the reaction rate.[1] The choice of a lipophilic catalyst like N-cetylpyridinium chloride is ideal for efficiently shuttling the alkoxide.

Materials:

  • Alcohol (e.g., 1-Octanol)

  • Alkyl Halide (e.g., Benzyl Bromide)

  • Sodium Hydroxide (50% aqueous solution)

  • Toluene

  • N-Cetylpyridinium Chloride (CPC)

  • Round-bottom flask with a mechanical stirrer

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a mechanical stirrer, combine 1-octanol (1.0 eq.), toluene, and a 50% aqueous solution of sodium hydroxide.

  • Catalyst Addition: Add a catalytic amount of N-cetylpyridinium chloride (e.g., 1-5 mol%).

  • Substrate Addition: Add the benzyl bromide (1.0-1.2 eq.) to the biphasic mixture.

  • Reaction: Stir the mixture vigorously at a controlled temperature (e.g., 70-80 °C). The high stirring speed is essential to create a large surface area between the phases for efficient catalysis.[12]

  • Monitoring: Monitor the disappearance of the starting materials using TLC or GC analysis.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Separate the organic layer. Wash the organic layer with water and then with brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography or distillation to yield the desired benzyl octyl ether.[13]

Protocol 3: PTC Oxidation of an Alcohol

This protocol describes the oxidation of an alcohol to an aldehyde or ketone using an oxidizing agent from an aqueous phase.

Rationale: Many powerful and inexpensive oxidizing agents, like potassium permanganate (KMnO₄) or potassium ferricyanide (K₃[Fe(CN)₆]), are soluble in water but not in organic solvents. The pyridinium salt transports the oxidizing anion (e.g., MnO₄⁻) into the organic phase containing the alcohol substrate.[14] Careful control of temperature and addition rate is necessary to prevent over-oxidation.

Materials:

  • Alcohol (e.g., Benzyl Alcohol)

  • Potassium Ferricyanide (K₃[Fe(CN)₆])

  • Sodium Hydroxide

  • Dichloromethane (DCM)

  • N-Butylpyridinium Bromide

  • Round-bottom flask with a magnetic stirrer

Procedure:

  • Phase Preparation: Prepare an aqueous solution of potassium ferricyanide (e.g., 3.0 eq.) and sodium hydroxide (e.g., 1.5 eq.). In a separate round-bottom flask, dissolve benzyl alcohol (1.0 eq.) and N-butylpyridinium bromide (5 mol%) in dichloromethane.

  • Reaction: Cool the organic phase to 0-5 °C in an ice bath. Add the aqueous oxidizing solution dropwise to the vigorously stirred organic phase over a period of 1 hour.[14] Maintaining a low temperature is critical to control the reaction's exothermicity and improve selectivity.

  • Monitoring: Follow the reaction's progress by TLC, observing the consumption of benzyl alcohol.

  • Work-up: Upon completion, separate the organic and aqueous layers. Extract the aqueous layer two more times with dichloromethane.

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). Filter and remove the solvent under reduced pressure. The resulting crude benzaldehyde can be purified by silica gel chromatography.[14]

Troubleshooting Common PTC Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Insufficient agitation. 2. Catalyst is not lipophilic enough. 3. Catalyst poisoning (e.g., by certain anions). 4. Low concentration of reactant anion in the aqueous phase.1. Increase stirring speed. Use a mechanical stirrer for viscous mixtures.[12] 2. Switch to a catalyst with a longer N-alkyl chain (e.g., from C4 to C16).[1] 3. Ensure purity of reagents. Consider using a more robust catalyst like a phosphonium salt if poisoning is suspected.[15] 4. Use a saturated aqueous solution of the reactant salt or even the solid salt to drive the anion exchange equilibrium.[1]
Catalyst Decomposition 1. High temperature. 2. Presence of strong base (Hofmann elimination for quaternary ammonium/pyridinium salts).1. Operate at the lowest effective temperature. 2. For reactions requiring high temperatures and strong bases, consider using more thermally stable N-alkyl-4-(dialkylamino)pyridinium salts[9] or phosphonium salts.[15]
Formation of Emulsions The catalyst acts as a surfactant, especially long-chain variants like CPC.1. Add a small amount of brine during work-up to help break the emulsion. 2. Centrifugation can be effective for separating persistent emulsions. 3. Filter the entire mixture through a pad of Celite.
Side Reactions (e.g., Elimination) The substrate is susceptible to elimination (e.g., secondary/tertiary alkyl halides in Williamson ether synthesis).1. Use primary alkyl halides whenever possible for Sₙ2 reactions.[16] 2. Lower the reaction temperature to favor substitution over elimination.

Applications in Drug Discovery and Development

The mild conditions, operational simplicity, and scalability of PTC using pyridinium salts make it a highly attractive methodology in the pharmaceutical industry.

  • Synthesis of Key Intermediates: Pyridinium salt-catalyzed reactions are employed in the synthesis of crucial heterocyclic scaffolds like piperidines, which are prevalent in many FDA-approved drugs.[17] For example, transfer hydrogenation of pyridinium salts is a key step in preparing intermediates for drugs such as Donepezil (used for Alzheimer's disease) and Flumequine (an antibacterial agent).[18]

  • Late-Stage Functionalization: In drug discovery, the ability to modify a complex, lead compound in the final stages of a synthetic sequence is invaluable. PTC provides a means to introduce new functional groups under mild conditions that are tolerant of the existing functionality in a complex molecule. Pyridinium ylides, derived from pyridinium salts, have been used as atom-transfer reagents for the late-stage modification of drug scaffolds like fenofibrate and estrone.[19]

  • Green Chemistry: PTC aligns well with the principles of green chemistry by often allowing the use of water as a solvent, reducing the need for volatile organic compounds (VOCs).[20] The ability to use catalytic amounts of the pyridinium salt and the potential for catalyst recycling further enhance the sustainability of this method.

Conclusion

Pyridinium salts represent a robust and versatile class of phase transfer catalysts that offer distinct advantages in terms of stability, activity, and tunability. By understanding the mechanistic principles that govern their function and the structure-activity relationships that dictate their performance, researchers can effectively leverage these catalysts to overcome the challenges of biphasic reactions. The protocols and insights provided in this guide are intended to serve as a foundational resource, enabling scientists and drug development professionals to confidently apply pyridinium salt-mediated phase transfer catalysis to accelerate innovation in their respective fields.

References

  • Brunelle, D. J. (1987). Stable Catalysts for Phase Transfer at Elevated Temperatures. ACS Publications. [Link]

  • Galan, A., et al. (n.d.). From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. Semantic Scholar. [Link]

  • Xiao, J. (n.d.). REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES. The University of Liverpool Repository. [Link]

  • Dolling, U. H. (n.d.). phase transfer catalysis: catalyst screening, reaction development, and mechanism analysis by. CORE. [Link]

  • Gari, M. A., et al. (2018). Effect of alkyl chain length on the thermophysical properties of pyridinium carboxylates. ResearchGate. [Link]

  • Wang, D., et al. (2021). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation. Nature Chemistry. [Link]

  • Rilo, E., et al. (2010). Effect of the number, position and length of alkyl chains on the physical and thermal properties of poly- substituted pyridinium ionic liquids. Sciforum. [Link]

  • Patil, P. D., et al. (2014). Phase Transfer Catalysts : A Method for Synthesis of Nucleophilic Substitution Products. International Journal of Innovative Research in Science, Engineering and Technology. [Link]

  • Wang, H., et al. (2023). Pyridinium ylides as photocatalytic atom transfer reagents. Nature Communications. [Link]

  • Mondal, S., & Panja, S. (2023). Photoinduced stereoselective reactions using pyridinium salts as radical precursors. Organic & Biomolecular Chemistry. [Link]

  • Gari, M. A., et al. (2019). Effect of alkyl chain length on the thermophysical properties of pyridinium carboxylates. ResearchGate. [Link]

  • Nicastri, M. C., et al. (2022). Catalytic photochemical enantioselective α-alkylation with pyridinium salts. RSC Publishing. [Link]

  • Nicastri, M. C., et al. (2022). Catalytic Photochemical Enantioselective α-Alkylation with Pyridinium Salts. ChemRxiv. [Link]

  • Comins, D. L., et al. (2000). Regioselective Oxidation of 3-Substituted Pyridinium Salts. ResearchGate. [Link]

  • Chen, Y.-C., et al. (2023). One-Pot Preparation of Cetylpyridinium Chloride-Containing Nanoparticles for Biofilm Eradication. ACS Publications. [Link]

  • Sowmiah, S., et al. (2018). Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers. [Link]

  • OperaChem. (2023). Phase transfer catalysis (PTC). OperaChem. [Link]

  • Gagnon, D. (2008). Phase-Transfer Catalysis (PTC). Macmillan Group Meeting. [Link]

  • Dalal, M. (n.d.). Phase Transfer Catalysis. Dalal Institute. [Link]

  • Imramovský, A., et al. (2011). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Molecules. [Link]

  • Singh, J., et al. (2018). PHASE TRANSFER CATALYSIS: A GREEN METHODOLOGY FOR NEW DRUG DISCOVERY RESEARCH: A REVIEW. World Journal of Pharmacy and Pharmaceutical Sciences. [Link]

  • NPTEL. (n.d.). NUCLEOPHILIC SUBSTITUTION REACTION SEM-2, CC-3 PART-11, PPT-26 CONTENTS Phase Transfer Catalyst (PTC) Salt Effect and S. NPTEL. [Link]

  • Dudhara, B. B., et al. (2016). An improved process for the production of quaternary pyridinium salts.
  • NPTEL. (n.d.). Phase Transfer Catalysis. NPTEL Archive. [Link]

  • Maruoka, K. (2008). 1 The Basic Principle of Phase-Transfer Catalysis and Some Mechanistic Aspects. Wiley-VCH. [Link]

  • Su, S., et al. (2013). Pyridinium salt-based molecules as cathode interlayers for enhanced performance in polymer solar cells. Journal of Materials Chemistry A. [Link]

  • G, S., et al. (2024). Continuous Flow Multigram-Scale Synthesis of Cetylpyridinium Chloride. ResearchGate. [Link]

  • Li, H., et al. (2022). A Minireview of Phase-Transfer Catalysis and Recent Trends. Biomedical Journal of Scientific & Technical Research. [Link]

  • Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

  • Wengryniuk, S. (n.d.). SYNTHESIS OF PYRIDINIUM SALTS VIA NOVEL OXIDATIVE C-H FUNCTIONALIZATION METHODS. Temple University. [Link]

Sources

Synthesis of biologically active piperidines from pyridinium salt intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Strategic Synthesis of Biologically Active Piperidines via Pyridinium Salt Intermediates

Abstract: The piperidine scaffold is a cornerstone in modern medicinal chemistry, appearing in a vast array of FDA-approved drugs and biologically active natural products.[1][2][3][4] This guide provides an in-depth exploration of a powerful and versatile strategy for synthesizing these valuable heterocycles: the reduction of pyridinium salt intermediates. We will delve into the mechanistic rationale behind this approach and provide detailed, field-proven protocols for key synthetic transformations, including catalytic hydrogenation, transfer hydrogenation, and chemical reduction. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this efficient pathway for the construction of novel, highly functionalized, and stereochemically complex piperidine derivatives.

The Pyridinium Salt Advantage: Activating a Privileged Scaffold

The direct reduction of the aromatic pyridine ring is a thermodynamically challenging endeavor due to its significant resonance stabilization energy (30–31 kcal mol⁻¹).[5] Furthermore, the lone pair of electrons on the pyridine nitrogen can coordinate to and deactivate metal catalysts, often necessitating harsh reaction conditions and limiting substrate scope.[6]

Converting a pyridine to a pyridinium salt is a critical activation step that circumvents these challenges. This simple quaternization reaction fundamentally alters the electronic nature of the heterocycle:

  • Disruption of Aromaticity: The positive charge on the nitrogen atom lowers the aromatic stabilization energy, making the ring significantly more susceptible to reduction.[5]

  • Enhanced Electrophilicity: The ring becomes electron-deficient and behaves like an iminium ion, readily accepting hydrides or undergoing nucleophilic attack.

  • Elimination of Catalyst Inhibition: The nitrogen lone pair is engaged in the quaternary salt, preventing its coordination to and poisoning of transition metal catalysts.[6]

This activation strategy unlocks a suite of mild, efficient, and highly selective synthetic routes to the piperidine core.

dot ```dot graph Logical_Flow { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=10];

Pyridine [label="Pyridine\n(Aromatic, Stable, Catalyst Inhibitor)", fillcolor="#F1F3F4", fontcolor="#202124"]; Activation [label="Quaternization\n(e.g., R-X)", shape=oval, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Pyridinium [label="Pyridinium Salt\n(Activated, Non-Aromatic Cation)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Reduction [label="Reduction\n(Various Methods)", shape=oval, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Piperidine [label="Piperidine Derivative\n(Saturated, Biologically Active)", fillcolor="#34A853", fontcolor="#FFFFFF"];

Pyridine -> Activation [label="Activation Step"]; Activation -> Pyridinium; Pyridinium -> Reduction [label="Key Transformation"]; Reduction -> Piperidine; }

Caption: Simplified catalytic cycle for asymmetric hydrogenation of pyridinium salts.

Transfer Hydrogenation

Transfer hydrogenation offers a significant practical advantage by avoiding the need for high-pressure hydrogen gas, instead using stable liquid hydrogen donors. [7]Common hydrogen sources include formic acid/triethylamine (HCOOH/NEt₃) azeotropes, ethanol, or isopropanol. [5][8][9] Reductive Transamination - An Innovative Cascade: A particularly innovative transfer hydrogenation strategy is the rhodium-catalyzed reductive transamination. [5][10][11][12][13]In this process, the pyridinium salt is first reduced to a dihydropyridine intermediate. In the presence of water, this intermediate undergoes ring-opening to a dicarbonyl species. A new exogenous amine (which can be chiral) then participates in a double reductive amination, effectively replacing the original nitrogen atom and forming a new, highly functionalized piperidine. [10][11][12]This method dramatically expands the synthetic possibilities, allowing for the facile synthesis of N-aryl and complex chiral piperidines. [10][11]

Chemical Reduction with Hydride Reagents

Sodium borohydride (NaBH₄) is a cost-effective and operationally simple reducing agent for pyridinium salts. [14][15]This method is particularly useful for producing partially reduced species like 1,2,5,6-tetrahydropyridines, as the reduction is often not driven to the fully saturated piperidine. [14][16] Causality of Selectivity: The regioselectivity of hydride addition (to the C2 vs. C4 position) is highly dependent on the nature of the N-substituent and any substituents on the pyridine ring. [17][18]For N-acylpyridinium salts, the reaction typically yields a mixture of 1,2- and 1,4-dihydropyridine products. [19]These dihydropyridines can then be isolated or subjected to further reduction (e.g., catalytic hydrogenation) to access the corresponding piperidines.

Method Hydrogen Source Key Advantages Common Catalysts/Reagents Typical Product
Catalytic Hydrogenation H₂ Gas (High Pressure)High atom economy, excellent for stereocontrol. [6][Ir(COD)Cl]₂, [RhCpCl₂]₂ with chiral ligands. [5][6]Piperidine
Transfer Hydrogenation HCOOH/NEt₃, EthanolOperationally simple, avoids H₂ gas, mild conditions. [8][9][RhCpCl₂]₂, Iridium complexes. [5][9]Piperidine, Tetrahydropyridine
Chemical Reduction Sodium BorohydrideInexpensive, rapid, good for partial reduction. [14]NaBH₄Dihydropyridine, Tetrahydropyridine

Experimental Protocols

Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions, including the use of personal protective equipment (PPE), should be taken.

Protocol 1: Preparation of a Pyridinium Salt (N-Benzylation)

This protocol describes the general procedure for activating a substituted pyridine via N-benzylation.

  • Materials:

    • Substituted Pyridine (1.0 eq)

    • Benzyl Bromide (1.1 eq)

    • Acetonitrile (CH₃CN) or Dichloromethane (DCM)

    • Diethyl Ether (Et₂O)

  • Procedure:

    • Dissolve the substituted pyridine (1.0 eq) in the chosen solvent (e.g., CH₃CN, 0.5 M).

    • Add benzyl bromide (1.1 eq) dropwise to the solution at room temperature.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 12-24 hours. Monitor reaction progress by TLC or LC-MS.

    • Upon completion, a precipitate often forms. If not, concentrate the reaction mixture under reduced pressure.

    • Add diethyl ether to the crude mixture to precipitate the pyridinium salt.

    • Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

  • Characterization: The product, a stable salt, can be characterized by ¹H NMR, ¹³C NMR, and HRMS. A characteristic downfield shift of the pyridine protons is expected upon quaternization.

  • Troubleshooting: If no precipitate forms, try a less polar solvent for precipitation or use column chromatography (on silica, eluting with a polar system like DCM/MeOH) to purify the product.

Protocol 2: Iridium-Catalyzed Asymmetric Hydrogenation

This protocol is adapted from methodologies for the enantioselective synthesis of 2-substituted piperidines. [6][20]

  • Materials:

    • N-Benzyl-2-arylpyridinium Salt (1.0 eq)

    • [{Ir(cod)Cl}₂] (1 mol%)

    • (R)-SYNPHOS or other suitable chiral ligand (2.2 mol%)

    • Dichloromethane (DCM) / Toluene (PhMe) (1:1 mixture), degassed

    • High-pressure autoclave equipped with a stirrer

  • Procedure:

    • In a glovebox, add the pyridinium salt, [{Ir(cod)Cl}₂], and the chiral ligand to the autoclave vessel.

    • Add the degassed solvent mixture via cannula.

    • Seal the autoclave and remove it from the glovebox.

    • Pressurize the autoclave with hydrogen gas (e.g., 600 psi H₂).

    • Stir the reaction at the desired temperature (e.g., 25-30 °C) for 24 hours.

    • Carefully vent the autoclave and purge with nitrogen.

    • Concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel.

  • Characterization: Determine the yield of the isolated product. Enantiomeric excess (ee) is determined by chiral HPLC analysis. The absolute configuration is typically assigned by comparison to known compounds or by X-ray crystallography. [6]* Troubleshooting: Low conversion may require higher catalyst loading, pressure, or temperature. Poor enantioselectivity may necessitate screening of different chiral ligands or solvents.

Protocol 3: Rhodium-Catalyzed Reductive Transamination

This protocol provides a method for synthesizing N-aryl piperidines from pyridinium salts. [10][11]

  • Materials:

    • 2-Substituted Pyridinium Salt (1.0 eq)

    • Aryl Amine (e.g., p-anisidine, 10 eq)

    • [Cp*RhCl₂]₂ (1 mol%)

    • Formic Acid (HCOOH, 24 eq)

    • Dichloromethane (DCM) / Water (H₂O) (e.g., 10:1 v/v)

  • Procedure:

    • To a reaction vial, add the pyridinium salt, aryl amine, and [Cp*RhCl₂]₂.

    • Add the DCM/H₂O solvent mixture, followed by formic acid.

    • Seal the vial and stir the mixture vigorously at a specified temperature (e.g., 40 °C) for 24-30 hours. [10] 4. After cooling to room temperature, quench the reaction by carefully adding a saturated solution of sodium bicarbonate (NaHCO₃) until gas evolution ceases.

    • Extract the aqueous layer with DCM (3x).

    • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the residue by flash column chromatography.

  • Characterization: The structure of the N-aryl piperidine product is confirmed by NMR and mass spectrometry.

  • Troubleshooting: Incomplete reaction could be due to insufficient mixing or catalyst deactivation; increasing catalyst loading may help. The stoichiometry of formic acid and the amine can be critical and may require optimization for different substrates. [10]

Applications in Drug Discovery & Biological Activity

The piperidine ring is a "privileged scaffold" because its three-dimensional structure is ideal for interacting with a wide variety of biological targets. [3][4]The synthetic methods described above provide access to piperidine derivatives with diverse and potent biological activities.

Compound Class Synthetic Route Biological Activity Example(s) / Target
Chiral 2-Arylpiperidines Asymmetric HydrogenationCNS agents, receptor antagonists. [6][8]Precursors to Paroxetine (antidepressant), Risperidone (antipsychotic). [8][21]
N-Aryl Piperidines Reductive TransaminationAnticancer, anti-inflammatory. [10][22][23]M3 muscarinic acetylcholine receptor (M3R) ligands for cancer therapy. [23]
Functionalized Piperidines Multiple RoutesAntimicrobial, antiviral, antioxidant. [24][25][26]Scaffolds for HIV protease inhibitors, antibacterial agents. [25]

The ability to precisely control stereochemistry via asymmetric hydrogenation is particularly critical, as different enantiomers of a drug can have vastly different pharmacological and toxicological profiles.

Conclusion and Future Outlook

The transformation of pyridines into biologically active piperidines via pyridinium salt intermediates is a robust, versatile, and highly enabling strategy in modern organic synthesis and drug discovery. Activation through quaternization unlocks mild and efficient reduction pathways that are often unattainable with the parent heterocycles. Advances in catalysis, particularly in asymmetric hydrogenation and innovative cascades like reductive transamination, continue to expand the toolkit available to medicinal chemists. Future efforts will likely focus on broadening the substrate scope, developing more sustainable and cost-effective catalyst systems, and applying these methods to the synthesis of increasingly complex and potent therapeutic agents.

References

  • Title: Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation Source: Nature Catalysis URL: [Link]

  • Title: Iridium-Catalyzed Asymmetric Hydrogenation of Pyridinium Salts Source: Angewandte Chemie International Edition URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: International Journal of Molecular Sciences URL: [Link]

  • Title: Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts Source: Organic Letters URL: [Link]

  • Title: Asymmetric hydrogenation of pyridinium salts with an iridium phosphole catalyst Source: PubMed URL: [Link]

  • Title: Enantioselective Synthesis of α-(Hetero)aryl Piperidines through Asymmetric Hydrogenation of Pyridinium Salts and Its Mechanistic Insights Source: Organic Letters URL: [Link]

  • Title: Reduction of some 1-substituted pyridinium salts Source: Journal of the Chemical Society, Perkin Transactions 1 URL: [Link]

  • Title: Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines Source: The Journal of Organic Chemistry (via PMC) URL: [Link]

  • Title: Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines Source: ACS Publications URL: [Link]

  • Title: Efficient and Chemoselective Reduction of Pyridines to Tetrahydropyridines and Piperidines via Rhodium‐Catalyzed Transfer Hydrogenation Source: Chemistry – An Asian Journal URL: [Link]

  • Title: Transfer hydrogenation of pyridinium and quinolinium species using ethanol as a hydrogen source to access saturated N-heterocycles Source: Chemical Communications URL: [Link]

  • Title: Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities Source: Advanced Journal of Chemistry, Section A URL: [Link]

  • Title: Selective methodologies for the synthesis of biologically active piperidinic compounds Source: PubMed URL: [Link]

  • Title: Iridium-catalyzed asymmetric hydrogenation of 5-hydroxypicolinate pyridinium salts under batch and flow: stereodefined access to cis-configurated hydroxypiperidine esters Source: Organic Chemistry Frontiers URL: [Link]

  • Title: The sodium borohydride reduction of N-sulfonylpyridinium salts. Synthesis of N-sulfonyl-1,4-(1,2-) dihydropyridines Source: Canadian Journal of Chemistry URL: [Link]

  • Title: Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines Source: ACS Publications URL: [Link]

  • Title: Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity Source: PMC URL: [Link]

  • Title: Biological activities of piperidine alkaloids. Source: ResearchGate URL: [Link]

  • Title: Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications Source: PubMed URL: [Link]

  • Title: REDUCTIVE TRANSFORMATION OF PYRIDINIUM SALTS TO FUNCTIONALISED MOLECULES Source: The University of Liverpool Repository URL: [Link]

  • Title: ChemInform Abstract: Synthesis of Piperidine Derivatives by Reduction of Pyridinium Salts. Source: ResearchGate URL: [Link]

  • Title: Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives Source: PMC URL: [Link]

  • Title: Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds Source: PubMed URL: [Link]

  • Title: Piperidine alkaloids – Knowledge and References Source: Taylor & Francis URL: [Link]

  • Title: Pharmacological Applications of Piperidine Derivatives Source: Encyclopedia.pub URL: [Link]

  • Title: Asymmetric Reduction of Pyridinium Salts to Piperidines Source: The University of Liverpool Repository URL: [Link]

  • Title: Synthesis of Pyridine and Dihydropyridine Derivatives by Regio- and Stereoselective Addition to N-Activated Pyridines Source: Chemical Reviews URL: [Link]

  • Title: Sodium borohydride reduction of sterically hindered pyridinium salts Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Reductive Transamination of Pyridinium Salts to N-Aryl Piperidines Source: PubMed URL: [Link]

  • Title: Synthesis of compound 4 via reduction of pyridinium salt by sodium borohydride. Source: ResearchGate URL: [Link]

  • Title: Several examples of bioactive molecules containing piperidine Source: ResearchGate URL: [Link]

  • Title: Piperidine-based drug discovery Source: ResearchGate URL: [Link]

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  • Title: Sodium borohydride reduction of sterically hindered pyridinium salts Source: ACS Publications URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Improving Yield of 3-Hydroxypyridine Alkylation Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the alkylation of 3-hydroxypyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this crucial reaction. Here, you will find in-depth troubleshooting advice and frequently asked questions to help you overcome common challenges and significantly improve your reaction yields and selectivity.

I. Troubleshooting Guide: Addressing Specific Experimental Issues

This section is dedicated to resolving common problems encountered during the alkylation of 3-hydroxypyridine. Each issue is presented in a question-and-answer format, providing not just a solution, but a detailed explanation of the underlying chemical principles.

Question 1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

Low yields in 3-hydroxypyridine alkylation can stem from several factors, ranging from suboptimal reaction conditions to reactant degradation.[1] A systematic approach to troubleshooting is essential.

Underlying Causes & Solutions:

  • Incomplete Deprotonation: The first step in the alkylation is the deprotonation of the hydroxyl group or the pyridine nitrogen. If the base is not strong enough or used in insufficient quantity, the starting material will not be fully activated, leading to low conversion.

    • Solution: Switch to a stronger base. For O-alkylation, common choices include sodium hydride (NaH) or potassium tert-butoxide (KOtBu). For N-alkylation, a milder base like potassium carbonate (K₂CO₃) in a polar aprotic solvent is often preferred.[2] Ensure you are using at least a stoichiometric amount of base.

  • Poor Solubility: If your 3-hydroxypyridine or alkylating agent has poor solubility in the chosen solvent, the reaction kinetics will be slow, resulting in low yields.

    • Solution: Select a solvent that effectively dissolves all reactants. Polar aprotic solvents like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile (ACN) are generally good choices for SN2 reactions.[3]

  • Side Reactions: The formation of byproducts is a common reason for low yields. In the case of 3-hydroxypyridine, the primary side reaction is often the formation of the undesired regioisomer (O- vs. N-alkylation).

    • Solution: To control regioselectivity, carefully choose your solvent and base. As a general rule, polar protic solvents and weaker bases favor N-alkylation, while polar aprotic solvents and stronger bases favor O-alkylation.[4]

  • Reaction Temperature and Time: Suboptimal temperature can lead to a slow reaction rate, while excessively high temperatures can cause decomposition of reactants or products.

    • Solution: Systematically screen different reaction temperatures. Monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) will help determine the optimal reaction time and prevent product degradation.[5]

Experimental Protocol: General Procedure for Optimizing Reaction Yield
  • Drying: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from quenching the base.

  • Reagent Addition: Dissolve the 3-hydroxypyridine in the chosen anhydrous solvent. Add the base portion-wise at 0 °C to control any exothermic reaction.

  • Activation: Allow the mixture to stir for 30-60 minutes to ensure complete deprotonation.

  • Alkylation: Add the alkylating agent dropwise at 0 °C and then allow the reaction to warm to the desired temperature.

  • Monitoring: Follow the reaction progress using an appropriate analytical technique.

  • Work-up: Once the reaction is complete, quench it carefully with water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent.

  • Purification: Purify the crude product by column chromatography or recrystallization.

Question 2: I am getting a mixture of N- and O-alkylated products. How can I improve the regioselectivity?

The regioselectivity of 3-hydroxypyridine alkylation is a classic challenge due to the presence of two nucleophilic centers: the nitrogen atom and the oxygen atom of the hydroxyl group.[6][7] The outcome of the reaction is highly dependent on the reaction conditions.

Controlling N- vs. O-Alkylation:

The selectivity between N- and O-alkylation is governed by the principles of Hard and Soft Acid-Base (HSAB) theory. The nitrogen of the pyridine ring is a softer nucleophile compared to the harder oxygen of the hydroxyl group.[3]

  • To Favor N-Alkylation (the softer nucleophile):

    • Alkylating Agent: Use a soft electrophile, such as an alkyl iodide.[4]

    • Solvent: Employ a polar protic solvent (e.g., ethanol, isopropanol). These solvents can solvate the harder oxygen anion through hydrogen bonding, making the softer nitrogen more available for reaction.

    • Base: A weaker base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), is often sufficient and favors N-alkylation.[8]

  • To Favor O-Alkylation (the harder nucleophile):

    • Alkylating Agent: Use a harder electrophile, such as an alkyl sulfate or a Meerwein salt.[4]

    • Solvent: A polar aprotic solvent like DMF or DMSO is preferred. These solvents do not hydrogen bond with the oxygen anion, leaving it more nucleophilic.[3]

    • Base: A strong base like sodium hydride (NaH) will completely deprotonate the hydroxyl group, increasing the nucleophilicity of the oxygen.

Data Presentation: Influence of Reaction Conditions on Regioselectivity
ConditionFavors N-AlkylationFavors O-AlkylationRationale
Solvent Polar Protic (e.g., EtOH, IPA)Polar Aprotic (e.g., DMF, DMSO)Protic solvents solvate the harder oxygen anion, making the softer nitrogen more reactive.
Base Weaker (e.g., K₂CO₃, Cs₂CO₃)Stronger (e.g., NaH, KOtBu)Strong bases fully deprotonate the hydroxyl group, increasing its nucleophilicity.
Alkylating Agent Softer (e.g., Alkyl Iodide)Harder (e.g., Alkyl Sulfate)Matching the hardness/softness of the nucleophile and electrophile according to HSAB theory.
Visualization: Decision-Making Workflow for Regioselectivity

G start Desired Product? n_alk N-Alkylated Product start->n_alk N-Alkylation o_alk O-Alkylated Product start->o_alk O-Alkylation solvent Choose Solvent n_alk->solvent base Choose Base n_alk->base alkylating_agent Choose Alkylating Agent n_alk->alkylating_agent o_alk->solvent o_alk->base o_alk->alkylating_agent protic Polar Protic (e.g., EtOH) solvent->protic aprotic Polar Aprotic (e.g., DMF) solvent->aprotic weak_base Weaker Base (e.g., K2CO3) base->weak_base strong_base Stronger Base (e.g., NaH) base->strong_base soft_agent Softer Agent (e.g., Alkyl Iodide) alkylating_agent->soft_agent hard_agent Harder Agent (e.g., Alkyl Sulfate) alkylating_agent->hard_agent

Caption: Decision tree for controlling N- vs. O-alkylation.

Question 3: I am observing significant amounts of side products other than the regioisomer. What are they and how can I prevent their formation?

Besides the formation of the undesired regioisomer, other side reactions can lower the yield of your desired product.

Common Side Reactions and Prevention:

  • Dialkylation: If a strong base and an excess of a reactive alkylating agent are used, it is possible to get dialkylation on both the nitrogen and the oxygen.

    • Prevention: Use a stoichiometric amount of the alkylating agent and carefully control the reaction temperature.

  • Elimination: If your alkylating agent has a β-hydrogen and you are using a strong, non-nucleophilic base (like KOtBu), you might observe elimination byproducts.

    • Prevention: Use a milder base or a different alkylating agent that is less prone to elimination.

  • Decomposition: 3-hydroxypyridine and some alkylating agents can be unstable under harsh reaction conditions (e.g., high temperatures, very strong bases).

    • Prevention: Screen for milder reaction conditions. If necessary, consider using a protecting group strategy.[3]

II. Frequently Asked Questions (FAQs)

This section addresses common questions regarding the practical aspects of 3-hydroxypyridine alkylation.

Question 1: What is the best way to monitor the progress of my reaction?

Thin-layer chromatography (TLC) is a quick and effective way to monitor the consumption of the starting material and the formation of the product. Staining with potassium permanganate or using a UV lamp can help visualize the spots. For more quantitative analysis, high-performance liquid chromatography (HPLC) or gas chromatography (GC) can be used.

Question 2: How can I definitively distinguish between the N- and O-alkylated products?

Distinguishing between the N- and O-alkylated isomers is crucial and can be reliably achieved using nuclear magnetic resonance (NMR) spectroscopy.[6][7]

  • ¹H NMR: The chemical shift of the protons on the alkyl group will be different for the N- and O-alkylated products. Protons attached to a nitrogen are typically more deshielded (appear at a higher ppm) than those attached to an oxygen in a similar electronic environment.

  • ¹³C NMR: The chemical shift of the carbon atom directly attached to the nitrogen or oxygen will also be significantly different.

  • 2D NMR Techniques: Techniques like Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can provide unambiguous structural confirmation by showing correlations between protons and carbons.[6][7]

Question 3: When should I consider using a protecting group strategy?

A protecting group strategy is advisable when you have other functional groups in your molecule that might react under the alkylation conditions, or when you cannot achieve the desired regioselectivity by simply modifying the reaction conditions.[9][10][11]

  • Protecting the Hydroxyl Group: To ensure exclusive N-alkylation, the hydroxyl group can be protected as a silyl ether (e.g., TBDMS) or a benzyl ether.[12] These groups are stable to the conditions required for N-alkylation and can be selectively removed later.

  • Protecting the Pyridine Nitrogen: While less common for simple alkylations, the pyridine nitrogen can be protected as an N-oxide. This deactivates the nitrogen towards alkylation and can be removed later.[13]

Visualization: General Workflow for a Protected Alkylation

G start Starting Material (3-Hydroxypyridine) protect Protect Hydroxyl Group start->protect alkylate N-Alkylation protect->alkylate deprotect Deprotect Hydroxyl Group alkylate->deprotect product Final N-Alkylated Product deprotect->product

Caption: Workflow for selective N-alkylation using a protecting group.

III. References

  • Feng, B., Li, Y., Li, H., Zhang, X., Xie, H., & Cao, H. (2018). Specific N-Alkylation of Hydroxypyridines Achieved by a Catalyst- and Base-Free Reaction with Organohalides. The Journal of Organic Chemistry, 83(12).

  • LaPlante, S. R., Bilodeau, F., Aubry, N., Gillard, J. R., O'Meara, J., & Coulombe, R. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. Bioorganic & Medicinal Chemistry Letters, 23(16), 4663-4668.

  • ResearchGate. (2016, April 13). Why n-alkylation is more favorable than o-alkyation ? Retrieved from [Link]

  • Ruda, M. C., Bergman, J., Koehler, K., & Liu, Y. (2005). A practical procedure for the selective N-alkylation of 4-alkoxy-2-pyridones and its use in a sulfone-mediated synthesis of N-methyl-4-methoxy-2-pyridone. Tetrahedron Letters, 46(46), 7917-7920.

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Protecting Groups. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

Sources

Technical Support Center: Recrystallization of N-ethyl-3-hydroxypyridinium iodide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of N-ethyl-3-hydroxypyridinium iodide. This document provides field-proven insights, troubleshooting guides, and detailed protocols designed for researchers, chemists, and drug development professionals. As a polar, organic salt, N-ethyl-3-hydroxypyridinium iodide presents unique challenges during purification. This guide is structured to help you navigate these challenges, from initial solvent selection to obtaining a high-purity crystalline product.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries encountered during the recrystallization of N-ethyl-3-hydroxypyridinium iodide.

Q1: What is the ideal single solvent for recrystallizing N-ethyl-3-hydroxypyridinium iodide?

There is no universal "ideal" solvent, as the optimal choice depends on the specific impurities present. However, given the compound's structure—a polar pyridinium ring, a hydrogen-bonding hydroxyl group, and an iodide counterion—the best starting points are polar solvents.

  • Polar Protic Solvents: Ethanol and isopropanol are often effective. They can dissolve the compound when hot but have significantly lower solubility at room temperature or below.

  • Polar Aprotic Solvents: Acetone can also be a suitable choice, particularly if the compound is contaminated with non-polar impurities.[1]

The key is to find a solvent where the compound is highly soluble when hot and sparingly soluble when cold.[2][3]

Q2: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it?

"Oiling out" is a common issue, especially with ionic compounds or impure samples.[4] It occurs when the solid melts in the hot solvent and separates as a liquid phase instead of dissolving. This is most frequent when the compound's melting point is lower than the solvent's boiling point or when impurities significantly depress the melting point.[2][4]

Causality & Solutions:

  • High Solvent Boiling Point: If you are using a high-boiling solvent like water, the compound may be melting before it fully dissolves. Switch to a lower-boiling solvent like ethanol or isopropanol.

  • Impurity Level: High levels of impurities can create a low-melting eutectic mixture. The solution is to attempt a preliminary purification (e.g., washing the crude solid with a solvent in which it is poorly soluble, like cold ethyl acetate or diethyl ether) before recrystallization.

  • Cooling Rate: Cooling the solution too rapidly encourages oil formation. To fix this, re-heat the solution to redissolve the oil, perhaps adding a small amount of extra solvent, and allow it to cool very slowly (e.g., by leaving the flask on a hot plate that is turned off or in a dewar of warm water).[4]

Q3: My crystal yield is very low. How can I improve it?

Low yield is typically due to two main factors: using an excessive amount of solvent or the compound having significant solubility in the cold solvent.

Strategies for Yield Improvement:

  • Minimize Solvent: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product. This will ensure the solution is saturated upon cooling, maximizing crystal formation.[5]

  • Optimize Cooling: After allowing the solution to cool slowly to room temperature, place the flask in an ice-water bath for at least 30-60 minutes to further decrease the compound's solubility and encourage more complete precipitation.

  • Solvent Choice: If the compound remains highly soluble even when cold, the chosen solvent is not ideal. A different solvent or a mixed-solvent system is necessary.

Q4: When and how should I use a mixed solvent system?

A mixed solvent system (binary system) is an excellent strategy when no single solvent has the ideal solubility profile.[6] This technique involves a "good" solvent in which the compound is highly soluble and a "poor" or "anti-solvent" in which it is nearly insoluble.[6][7] The two solvents must be miscible.

Commonly Used Pairs for Polar Compounds:

  • Ethanol / Diethyl Ether

  • Isopropanol / Hexane

  • Acetone / n-Hexane[8]

  • Methanol / Dichloromethane

The procedure involves dissolving the compound in a minimal amount of the hot "good" solvent and then adding the "poor" solvent dropwise until the solution becomes persistently cloudy (the saturation point). A few drops of the "good" solvent are then added to clarify the solution before it is allowed to cool slowly.

Section 2: Troubleshooting Guide: From Crude Product to Pure Crystals

Problem Probable Cause(s) Recommended Solution(s)
Compound Insoluble in Hot Solvents 1. The solvent is not polar enough. 2. The material is not the expected product or has polymerized.1. Move to a more polar solvent (e.g., from isopropanol to ethanol, or ethanol to water). 2. Verify the identity of the crude material using analytical techniques (e.g., NMR, LCMS).
Compound is Too Soluble, Even in Cold Solvents 1. The solvent is too effective at solvating the compound.1. Switch to a less polar solvent. 2. Employ a mixed-solvent system. Dissolve the compound in the current "good" solvent and add a "poor" anti-solvent (like diethyl ether or hexane) to induce crystallization.[6][8]
No Crystals Form Upon Cooling 1. Too much solvent was used, and the solution is not saturated. 2. The solution is supersaturated and requires a nucleation point. 3. Cooling was too rapid.1. Reduce the solvent volume by gentle heating or using a rotary evaporator, then attempt to cool again.[4] 2. Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a "seed crystal" of the pure compound. 3. Re-heat to dissolve and allow for much slower cooling.
Crystals are Colored or Appear Impure 1. Colored impurities are trapped within the crystal lattice.1. Perform a second recrystallization. 2. If color persists, use activated charcoal. Add a small amount of charcoal to the hot, dissolved solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal before cooling.[3] Caution: Adding charcoal to a boiling solution can cause vigorous bumping.

Section 3: Experimental Protocols

These protocols provide a systematic approach to purifying N-ethyl-3-hydroxypyridinium iodide.

Protocol 1: Small-Scale Solvent Screening

Objective: To efficiently identify a suitable solvent or solvent system for recrystallization.

  • Place approximately 20-30 mg of the crude, dry compound into several small test tubes.

  • To each tube, add a different candidate solvent (e.g., isopropanol, ethanol, acetone, ethyl acetate) dropwise at room temperature, swirling after each drop. Note the solubility.

  • If the compound does not dissolve in ~1 mL of solvent at room temperature, heat the test tube gently in a sand bath or water bath. Observe if the compound dissolves.

  • If the compound dissolves when hot, remove the tube from the heat and allow it to cool to room temperature.

  • Once at room temperature, place the tube in an ice-water bath for 15-20 minutes.

  • Evaluate the result: An ideal solvent is one in which the compound is insoluble at room temperature, fully soluble when hot, and forms a heavy precipitate of crystals upon cooling.[9]

Protocol 2: Bulk Recrystallization (Single Solvent)

Objective: To purify the bulk compound using a pre-determined optimal single solvent.

  • Place the crude N-ethyl-3-hydroxypyridinium iodide into an Erlenmeyer flask (do not use a beaker, to minimize solvent evaporation).[6]

  • Add a stir bar and the chosen solvent in small portions.

  • Heat the mixture to a gentle boil with stirring on a hot plate. Continue adding small portions of the solvent until the solid has just completely dissolved. Avoid adding a large excess of solvent.

  • Remove the flask from the heat source. If the solution is clear, cover it with a watch glass and allow it to cool slowly to room temperature. If it contains insoluble impurities, proceed to hot filtration.

  • Once the flask has reached room temperature and crystal formation has slowed, place it in an ice-water bath for at least 30 minutes to maximize crystal recovery.

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of the ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Dry the crystals under vacuum to remove residual solvent.

Protocol 3: Bulk Recrystallization (Binary Solvent System)

Objective: To purify the compound when no single solvent is suitable.

  • Place the crude compound in an Erlenmeyer flask with a stir bar.

  • Add the "good" solvent (e.g., ethanol) in small portions while heating to a gentle boil, until the solid is just dissolved.

  • While maintaining the heat, add the "poor" anti-solvent (e.g., diethyl ether) dropwise with swirling until the solution turns faintly and persistently cloudy.

  • Add 1-2 drops of the hot "good" solvent to re-clarify the solution.

  • Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.

  • Collect and dry the crystals as described in Protocol 2.

Section 4: Data & Visualization

Table 1: Properties of Common Recrystallization Solvents
SolventBoiling Point (°C)PolaritySuitability for N-ethyl-3-hydroxypyridinium iodide
Water 100Very High (Protic)Potentially too good a solvent, may require a co-solvent. High boiling point may cause oiling out.[8]
Ethanol 78High (Protic)Excellent starting point. Good balance of polarity and volatility.[1]
Isopropanol (IPA) 82High (Protic)Very good alternative to ethanol, slightly less polar.
Acetone 56Medium-High (Aprotic)Good choice, especially for removing non-polar impurities. Lower boiling point reduces risk of oiling out.[1]
Ethyl Acetate 77MediumGenerally a poor solvent on its own, but excellent as an anti-solvent with ethanol or IPA.
Diethyl Ether 35LowInsoluble. Used as an anti-solvent or for precipitating the final product from a more polar solution.[1][10]
Hexane / Heptane 69 / 98Very LowInsoluble. Used as an anti-solvent or for washing crude solid to remove non-polar contaminants.[7]
Workflow for Selecting a Recrystallization Solvent System

G start Start with Crude Product test_polar Test solubility in hot polar protic solvent (e.g., Isopropanol) start->test_polar dissolves_hot Does it dissolve completely? test_polar->dissolves_hot oils_out Does it oil out? dissolves_hot->oils_out  Yes test_mixed Use a mixed solvent system (e.g., Ethanol/Ether) dissolves_hot->test_mixed  No lower_bp Switch to lower boiling point solvent (e.g., Acetone or Ethanol) oils_out->lower_bp  Yes cool_solution Cool solution slowly oils_out->cool_solution  No lower_bp->test_polar crystals_form Do crystals form? cool_solution->crystals_form success Success! Collect and dry crystals. crystals_form->success  Yes, good yield too_soluble Compound is too soluble. Switch to less polar solvent or use mixed system. crystals_form->too_soluble  No not_enough_solvent Not enough crystals form. Reduce solvent volume and re-cool. crystals_form->not_enough_solvent  Poor yield too_soluble->test_mixed not_enough_solvent->success test_mixed->success

Caption: A decision workflow for selecting an appropriate recrystallization solvent.

Section 5: References

  • From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. (n.d.). Semantic Scholar. Retrieved from [Link]

  • Simple recrystallization method for obtaining pure compound (natural product)? (2018, October 20). ResearchGate. Retrieved from [Link]

  • Problems with Recrystallisations. (n.d.). University of York. Retrieved from [Link]

  • Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. (n.d.). PMC. Retrieved from [Link]

  • Reichert, W. M., Holbrey, J. D., Vigour, K. B., Morgan, T. D., Broker, G. A., & Rogers, R. D. (2006). Approaches to crystallization from ionic liquids: complex solvents–complex results, or, a strategy for controlled formation of new supramolecular architectures? Chemical Communications, (46), 4767-4779. Retrieved from [Link]

  • From Pyrylium to Pyridinium Salts: Understanding Physicochemical Features. (n.d.). Retrieved from [Link]

  • Tips & Tricks: Recrystallization. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]

  • Isolation and Purification of Organic Compounds Recrystallization (Expt #3). (n.d.). Retrieved from [Link]

  • Solubility for Common Extractable Compounds. (n.d.). Retrieved from [Link]

  • Purification by Recrystallization. (2025). CUNY Baruch College. Retrieved from [Link]

  • Approaches to Crystallization from Ionic Liquids: Complex Solvents—Complex Results, or, a Strategy for Controlled Formation of New Supramolecular Architectures? (2007, March). ResearchGate. Retrieved from [Link]

  • Crystallization and Glass-Forming Ability of Ionic Liquids: Novel Insights into Their Thermal Behavior. (2019, January 6). ACS Sustainable Chemistry & Engineering. Retrieved from [Link]

  • Recrystallization I. (n.d.). Retrieved from [Link]

  • Recrystallisation Help. (2020, October 30). Reddit. Retrieved from [Link]

  • Recrystallization- Organic Chemistry Lab- purification. (2022, May 24). YouTube. Retrieved from [Link]

Sources

Technical Support Center: Drying Protocols for Moisture-Sensitive Py

Author: BenchChem Technical Support Team. Date: February 2026

ridinium Salts

Welcome to the Technical Support Center for handling and drying moisture-sensitive pyridinium salts. This guide is designed for researchers, scientists, and drug development professionals who work with these hygroscopic compounds. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to ensure the integrity and reactivity of your pyridinium salts.

Section 1: Understanding the Challenge: The Hygroscopic Nature of Pyridinium Salts

Pyridinium salts, a versatile class of organic compounds, are widely used as catalysts, reagents, and precursors in pharmaceutical and materials science.[1][2] However, their inherent hygroscopicity presents a significant challenge.[3][4] Many pyridinium salts readily absorb atmospheric moisture, which can lead to decreased reactivity, side reactions, and inaccurate characterization.[3] This guide provides robust protocols and troubleshooting strategies to mitigate these issues.

Frequently Asked Questions (FAQs)
Q1: Why is my pyridinium salt a viscous oil or sticky solid instead of a crystalline powder?

A1: This is a classic indicator of water absorption. Pyridinium salts are often hygroscopic and can readily absorb moisture from the air, causing them to become oily or sticky.[3] Even small amounts of water can disrupt the crystal lattice, leading to a change in physical state.

Q2: I dried my pyridinium salt under high vacuum, but it still seems wet. What went wrong?

A2: Several factors could be at play:

  • Insufficient Drying Time or Temperature: Effective drying under vacuum requires an optimal balance of time, temperature, and pressure. Depending on the salt's thermal stability and the amount of water, extended drying times (e.g., 24 hours or more) and gentle heating may be necessary.[5]

  • High Residual Water Content: If the salt was initially very wet, a single vacuum drying cycle might not be sufficient.

  • Re-exposure to Atmosphere: Transferring the "dry" salt in an open atmosphere, even briefly, can lead to rapid reabsorption of moisture. All manipulations should ideally be performed in a glovebox or under an inert atmosphere.[6][7]

Q3: Can I use chemical desiccants to dry my pyridinium salt?

A3: Yes, but with caution. The choice of desiccant is critical and depends on the chemical compatibility with your specific pyridinium salt.[8]

  • Good choices: Neutral desiccants like phosphorus pentoxide (P₄O₁₀) or molecular sieves (3Å or 4Å) are generally safe and effective.[9]

  • Use with caution: Basic desiccants like potassium hydroxide (KOH) or sodium hydroxide (NaOH) could potentially react with acidic functionalities on the pyridinium salt or its counter-ion.[8][10] Acidic desiccants like sulfuric acid are generally not recommended due to the risk of unwanted reactions.[8]

Q4: How can I accurately determine the water content of my pyridinium salt?

A4: The gold standard for determining water content in ionic liquids and related salts is Karl Fischer titration .[5][11][12][13] This method is highly sensitive and specific for water, providing accurate quantification even at trace levels.[14][15]

Section 2: Troubleshooting Guide

This section addresses specific problems you might encounter during the drying process and provides a logical workflow for resolving them.

Issue 1: Product Decomposition During Thermal Drying

Symptom: The pyridinium salt darkens in color (e.g., turns yellow, brown, or black) or shows signs of degradation in analytical data (e.g., NMR line broadening) after heating under vacuum.[16]

Cause: The drying temperature is too high, exceeding the decomposition temperature of the salt.[16] Pyridinium salts have varying thermal stabilities; for example, pyridinium dinitramide has an endothermic decomposition temperature of 77.4°C and an exothermic decomposition temperature of 144.7°C.[17]

Troubleshooting Workflow:

start Decomposition Observed step1 Immediately reduce drying temperature start->step1 step2 Check literature for known decomposition temperatures step1->step2 step5 Consider non-thermal methods (e.g., azeotropic distillation or desiccants) step1->step5 step3 If temp unknown, perform TGA analysis step2->step3 No data available step4 Dry at a temperature well below the decomposition point step2->step4 step3->step4 end Stable, Dry Product step4->end step5->end

Caption: Troubleshooting workflow for thermal decomposition.

Issue 2: Inefficient Drying with Azeotropic Distillation

Symptom: After performing azeotropic distillation with a solvent like toluene, Karl Fischer titration still indicates a high water content.

Cause:

  • Immiscible Solvent: The chosen azeotroping solvent may not be sufficiently miscible with the pyridinium salt to efficiently remove water.[9]

  • Insufficient Cycles: A single azeotropic distillation may not be enough to remove all the water, especially for highly hygroscopic salts.[18]

Troubleshooting Workflow:

start High Water Content After Azeotropic Distillation step1 Ensure miscibility of the salt in the azeotroping solvent start->step1 step2 If immiscible, choose a more suitable solvent (e.g., propanol) step1->step2 Immiscible step3 Increase the number of azeotropic cycles (e.g., 3x) step1->step3 Miscible step2->step3 step4 Follow with high vacuum drying to remove residual solvent step3->step4 end Anhydrous Product step4->end

Caption: Troubleshooting workflow for azeotropic distillation.

Section 3: Detailed Experimental Protocols

These protocols provide step-by-step instructions for common and effective drying methods.

Protocol 1: High Vacuum Drying

This is the most common method for removing water and volatile solvents.

Methodology:

  • Place the pyridinium salt in a round-bottom flask or a suitable vacuum-rated vessel.

  • For solid samples, ensure the material is spread thinly to maximize surface area.

  • Connect the flask to a high vacuum line (≤ 1 mbar). A cold trap (liquid nitrogen or dry ice/acetone) should be placed between the sample and the vacuum pump to collect volatiles.

  • If the salt is thermally stable, gently heat the sample using a water or oil bath. Start with a conservative temperature (e.g., 40-50°C) and monitor for any signs of decomposition.

  • Dry for a minimum of 12-24 hours.[5] The drying time will depend on the initial water content, sample size, and vacuum level.

  • To confirm dryness, the sample can be weighed periodically until a constant weight is achieved.

  • After drying, allow the flask to cool to room temperature before backfilling with an inert gas (e.g., nitrogen or argon).

  • Transfer and store the dried salt in an inert atmosphere glovebox or a tightly sealed container inside a desiccator.[19][20]

ParameterRecommended RangeRationale
Vacuum Level ≤ 1 mbarLower pressure increases the rate of water evaporation.
Temperature Room Temperature to 80°CMust be below the salt's decomposition temperature.[16]
Time 12 - 48 hoursHighly dependent on the sample's initial water content and physical form.[5]
Protocol 2: Azeotropic Distillation

This technique is particularly useful for removing water from samples that are soluble in an organic solvent that forms a low-boiling azeotrope with water.

Methodology:

  • Dissolve the pyridinium salt in a suitable solvent that forms an azeotrope with water (e.g., toluene or benzene).[18]

  • Attach the flask to a rotary evaporator.

  • Reduce the pressure and rotate the flask in a heated water bath to remove the solvent-water azeotrope.

  • Once all the solvent is removed, add fresh anhydrous solvent to the flask and repeat the process. This is typically done three times to ensure complete water removal.[18]

  • After the final evaporation, place the flask on a high vacuum line to remove any residual solvent.

Protocol 3: Karl Fischer Titration for Water Content Determination

This protocol outlines the general steps for quantifying water in your pyridinium salt sample.

Methodology:

  • Instrument Preparation: The Karl Fischer titrator's cell should be conditioned to a low, stable drift rate (e.g., < 20 µ g/min ).[15]

  • Sample Preparation: In an inert atmosphere glovebox or a dry environment, accurately weigh a suitable amount of the pyridinium salt into a gas-tight syringe or a sample boat. The sample size depends on the expected water content.[15]

  • Titration: Inject the sample into the conditioned titration cell. The instrument will automatically titrate the water and provide a result, typically in ppm or weight percent.

  • Ionic Liquid Considerations: For highly viscous or poorly soluble pyridinium salts, specialized ionic liquid-based Karl Fischer reagents can improve solubility and ensure accurate results.[11][12][13]

Section 4: Storage and Handling of Dried Pyridinium Salts

Proper storage and handling are crucial to prevent rehydration of your dried pyridinium salt.

  • Inert Atmosphere: The ideal storage environment is a nitrogen or argon-filled glovebox.[6]

  • Desiccator Storage: If a glovebox is unavailable, store the salt in a tightly sealed container inside a desiccator containing a high-efficiency desiccant like P₄O₁₀.[9]

  • Quick Transfers: When handling the dried salt outside of an inert atmosphere, work quickly and minimize exposure time to the air.

  • Proper Sealing: Use containers with tight-fitting lids. Parafilm can be used to further seal the container.

By following these guidelines and protocols, you can effectively dry and handle your moisture-sensitive pyridinium salts, ensuring the success and reproducibility of your experiments.

References

  • Moisture Determination via Karl-Fischer Titration - Ionic Liquids. Hiyka.
  • Synthesis and Characterization of Pyridinium Dinitramide Salt. ResearchGate.
  • Ionic liquids for Karl-Fischer titration. IoLiTec.
  • Ionic liquids for Karl-Fischer titration. IoLiTec.
  • mitigating side reactions in pyridinium salt synthesis. Benchchem.
  • How do you make sure there is water in your Ionic Liquid?. ResearchGate.
  • Water removal from ionic liquid. Sciencemadness.org.
  • Karl Fischer titration. Wikipedia.
  • Workup: Drying Methods. University of Rochester Department of Chemistry.
  • Is it possible to boil off HCl from pyridinium chloride salts?. ResearchGate.
  • Determination of Water Content using the Karl Fischer Coulometric Method. NCBI - NIH.
  • Purification of Pyridine. Chempedia - LookChem.
  • What is the best procedure of drying a moisture absorbing salt?. ResearchGate.
  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific.
  • Overcoming challenges in the purification of pyridine compounds. Benchchem.
  • Storing/handling moisture sensitive chemicals outside of the glovebox?. Reddit.
  • Techniques for Handling Air- and Moisture-Sensitive Compounds. Wipf Group - University of Pittsburgh.
  • An Assessment of drying agents for use in desiccator for teachers, undergraduate and graduates. ChemRxiv.
  • Synthesis and characterizations of pyridinium salts including poly(pyr. Tae Soo Jo.
  • Pyridinium salts: from synthesis to reactivity and applications. Organic Chemistry Frontiers (RSC Publishing).
  • Determination of Water Content in Pyridine Using Karl Fischer Titration. Sigma-Aldrich.

Sources

Technical Support Center: Optimizing Reaction Temperature for Pyridine Quaternization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for optimizing pyridine quaternization reactions. This guide is designed for researchers, chemists, and drug development professionals who are looking to enhance the efficiency, yield, and purity of their N-alkylation of pyridines. In this document, we will address common challenges and frequently asked questions in a direct, Q&A format, grounding our advice in established chemical principles and field-proven experience.

Fundamental Concepts

Q1: What is the basic mechanism of pyridine quaternization and why is temperature a critical parameter?

Pyridine quaternization, a classic example of the Menshutkin reaction, is a bimolecular nucleophilic substitution (SN2) reaction. The lone pair of electrons on the pyridine's nitrogen atom acts as a nucleophile, attacking the electrophilic carbon of an alkyl halide. This forms a new carbon-nitrogen bond and results in a positively charged pyridinium salt.[1][2]

Temperature is a critical parameter because it directly governs the reaction rate. According to the Arrhenius equation, the rate constant of a reaction increases exponentially with temperature. For many quaternizations, which can be sluggish at room temperature, applying heat is necessary to provide the system with sufficient activation energy to overcome the energy barrier to the transition state. However, temperature is a double-edged sword; excessive heat can lead to undesirable side reactions, decomposition of starting materials or products, and reduced selectivity.[3][4] Therefore, finding the optimal temperature is a crucial balancing act.

G Mechanism of Pyridine Quaternization (SN2) cluster_reactants Reactants cluster_products Products Pyridine Pyridine (Nucleophile) TransitionState Sₙ2 Transition State [Pyr---R---X]‡ Pyridine->TransitionState Nucleophilic Attack AlkylHalide Alkyl Halide (R-X) (Electrophile) AlkylHalide->TransitionState Pyridinium N-Alkylpyridinium Salt (Product) TransitionState->Pyridinium C-N Bond Formation Halide Halide Ion (X⁻) TransitionState->Halide C-X Bond Cleavage

Caption: The SN2 mechanism for pyridine quaternization.

Troubleshooting Common Issues

Q2: My reaction is extremely slow or not proceeding at all. Should I just increase the temperature?

While a lack of reactivity is often due to insufficient thermal energy, immediately increasing the temperature is not always the best first step. A systematic approach is recommended.[5]

Troubleshooting Workflow: Low or No Reactivity

  • Verify Reagent Quality: First, confirm the purity of your pyridine, alkyl halide, and solvent. Alkyl halides can degrade over time, and moisture in the solvent can interfere with the reaction.

  • Evaluate Solvent Choice: The Menshutkin reaction rate is highly dependent on solvent polarity. The transition state is significantly more polar than the neutral reactants.[6] Polar aprotic solvents like Acetonitrile (MeCN), Dimethylformamide (DMF), or Dimethyl Sulfoxide (DMSO) are excellent choices as they can stabilize this charge-separated transition state, thereby lowering the activation energy and accelerating the reaction.[1][7][8][9] Switching from a non-polar solvent (like toluene or THF) to a more polar one can produce a dramatic rate increase without altering the temperature.

  • Incremental Temperature Increase: If reagent quality and solvent choice are appropriate, proceed with a controlled increase in temperature. We recommend increments of 10-20°C, monitoring the reaction progress by a suitable technique (TLC, LC-MS, or NMR). A general starting range for many reactions is between 30-60°C.[10]

  • Consider the Halide: The reactivity of the alkyl halide follows the trend I > Br > Cl. If you are using an alkyl chloride and observing low reactivity, switching to the corresponding bromide or iodide will significantly increase the reaction rate, often precluding the need for high temperatures.

G Troubleshooting Workflow for Low Reactivity Start Problem: Low or No Reactivity CheckReagents Step 1: Verify Purity of Pyridine, Alkyl Halide, & Solvent Start->CheckReagents CheckSolvent Step 2: Is the Solvent Polar Aprotic (e.g., DMF, MeCN)? CheckReagents->CheckSolvent SwitchSolvent Action: Switch to a more polar aprotic solvent. CheckSolvent->SwitchSolvent No CheckHalide Step 3: Is the Alkyl Halide Reactive (I > Br > Cl)? CheckSolvent->CheckHalide Yes Monitor Monitor reaction progress (TLC, LC-MS, NMR) SwitchSolvent->Monitor SwitchHalide Action: Switch to a more reactive halide (e.g., R-Cl → R-Br). CheckHalide->SwitchHalide No IncreaseTemp Step 4: Incrementally Increase Temperature (e.g., in 10-20°C steps) CheckHalide->IncreaseTemp Yes SwitchHalide->Monitor IncreaseTemp->Monitor

Caption: A systematic workflow for troubleshooting low reactivity.

Q3: I'm observing significant side products and decomposition at higher temperatures. What's happening and how can I fix it?

High temperatures can initiate several unwanted reaction pathways, leading to a complex product mixture and low yield of the desired pyridinium salt.[3][4]

  • Elimination Reactions: With secondary and especially tertiary alkyl halides, high temperatures can favor elimination (E2) over substitution (SN2), where the pyridine acts as a base rather than a nucleophile.[2]

  • Reactant/Product Decomposition: The alkylating agent or the resulting pyridinium salt may not be stable at elevated temperatures.

  • Rearrangements: In certain systems, high temperatures can promote rearrangements of the alkyl group.[11]

Mitigation Strategies:

  • Lower the Temperature: This is the most direct solution. Find the Minimum Effective Temperature—the lowest temperature at which the reaction proceeds at a reasonable rate.

  • Optimize Solvent and Halide: As discussed in Q2, using a more polar solvent or a more reactive alkyl halide can often allow you to run the reaction at a lower, less destructive temperature.

  • Use a More Nucleophilic Pyridine: If your synthesis allows, switching to a pyridine with electron-donating groups (e.g., 4-picoline, 4-DMAP) will increase its nucleophilicity and accelerate the reaction, potentially enabling the use of milder conditions.[12][13]

Q4: Does the structure of the pyridine or alkyl halide affect the optimal temperature?

Absolutely. Steric and electronic factors play a major role in determining the activation energy of the reaction, and thus the required temperature.

FactorEffect on ReactivityImplication for TemperatureExample
Steric Hindrance (Pyridine) Bulky groups near the nitrogen (C2, C6 positions) slow the reaction.Higher temperature may be needed.2,6-Lutidine reacts slower than pyridine.
Steric Hindrance (Alkyl Halide) Reaction rate: methyl > primary > secondary. Tertiary halides typically do not work (elimination dominates).[2]Lower temperature for primary, higher for secondary.Methyl iodide is far more reactive than isopropyl iodide.
Electronics (Pyridine) Electron-donating groups (EDGs) increase nucleophilicity and rate.Lower temperature can be used.4-DMAP reacts faster than pyridine.[12][13]
Electronics (Pyridine) Electron-withdrawing groups (EWGs) decrease nucleophilicity and rate.Higher temperature is often required.3-Chloropyridine reacts slower than pyridine.
Leaving Group (Alkyl Halide) Reactivity: R-I > R-Br > R-Cl >> R-F.Lower temperature for iodides, higher for chlorides.Benzyl bromide reacts faster than benzyl chloride.

Experimental Protocols

Protocol 1: General Procedure for a Model Quaternization

This protocol describes the quaternization of pyridine with benzyl bromide, a common and moderately reactive combination.

Materials:

  • Pyridine (freshly distilled)

  • Benzyl bromide (reagent grade)

  • Acetonitrile (MeCN, anhydrous)

  • Round-bottom flask with stir bar

  • Condenser

  • Heating mantle with temperature controller and thermocouple

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Argon), add pyridine (1.0 eq).

  • Add anhydrous acetonitrile (target concentration ~0.5 M).

  • Begin stirring and add benzyl bromide (1.05 eq) dropwise at room temperature.

  • Heat the reaction mixture to the target temperature (e.g., start at 40°C).

  • Monitor the reaction progress every hour using TLC (e.g., 9:1 DCM:MeOH). The product, being a salt, will typically have a much lower Rf than the starting materials.

  • If the reaction is slow after 2-3 hours, increase the temperature to 50°C and continue monitoring.

  • Once the reaction is complete (as judged by the consumption of the limiting reagent), cool the mixture to room temperature.

  • The pyridinium salt product will often precipitate from the solution upon cooling or upon addition of a less polar co-solvent like diethyl ether.

  • Isolate the product by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q5: Can I run the reaction neat (without solvent)? If one of the reactants is a liquid, it is sometimes possible to run the reaction neat.[10] This is most successful when the product is a solid that precipitates out, driving the reaction forward. However, using a solvent provides better temperature control and prevents localized overheating. For exothermic reactions, a solvent is essential for safety and selectivity.

Q6: How long should my reaction run? Reaction times can vary from minutes to several days depending on the specific substrates, solvent, and temperature.[10] There is no universal answer. It is crucial to monitor your reaction empirically (e.g., by TLC, NMR, or LC-MS) to determine the point of completion and to avoid prolonged heating that could lead to side product formation.

Q7: My product is an oil and won't crystallize. How do I purify it? Many pyridinium salts are ionic liquids or oils. If precipitation fails, remove the solvent under reduced pressure. The resulting crude oil can be washed several times with a non-polar solvent (like hexane or diethyl ether) to remove unreacted starting materials. If further purification is needed, techniques like column chromatography on silica or alumina can be used, though the polar, ionic nature of the product can make this challenging. Sometimes, a counter-ion exchange can yield a more crystalline salt.

Q8: I am quaternizing a pyridine with an existing functional group. Will high temperature affect it? This is a critical consideration. You must choose a reaction temperature that is compatible with all functional groups in your molecule. Esters can be hydrolyzed or transesterified, protecting groups can be cleaved, and other sensitive moieties can be degraded at elevated temperatures. Always consult stability data for your specific functional groups when selecting a reaction temperature.

References

  • Exploring Solvent Effects upon the Menshutkin Reaction using a Polarizable Force Field. The Journal of Physical Chemistry B.
  • First-principles study of solvent polarity effects in the Menshutkin reaction. Royal Society Open Science.
  • Exploring Solvent Effects upon the Menshutkin Reaction Using a Polarizable Force Field. The Journal of Physical Chemistry B.
  • Solvent Effects on the Menshutkin Reaction.
  • Solvent Effects on Methyl Transfer Reactions. 1. The Menshutkin Reaction. Journal of the American Chemical Society.
  • Technical Support Center: Pyridine Alkyl
  • Technical Support Center: Troubleshooting Low Yield in Multicomponent Reactions of Pyridines. Benchchem.
  • Troubleshooting low yield in pyridine functionaliz
  • Preparation of 4-substituted pyridines and quaternary pyridine salts useful therefor.
  • Pyridine Synthesis Optimization: A Technical Support Center. Benchchem.
  • Quaternization Kinetics. I. Some Pyridine Derivatives in Tetramethylene Sulfone*. Journal of the American Chemical Society.
  • Quaternization Kinetics. I. Some Pyridine Derivatives in Tetramethylene Sulfone*. ElectronicsAndBooks.
  • Quaternization Kinetics. I. Some Pyridine Derivatives in - PDF Free Download.
  • Alkylation and acyl
  • Pyridine N-alkylation by lithium, magnesium, and zinc alkyl reagents: synthetic, structural, and mechanistic studies on the bis(imino)pyridine system. PubMed.

Sources

Technical Support Center: Managing Iodide Counterion Interference

Author: BenchChem Technical Support Team. Date: February 2026

Doc ID: CHE-SUP-092 | Version: 2.1 | Last Updated: 2026-02-16

Executive Summary

Iodide (


) is a ubiquitous counterion in organic synthesis, particularly following alkylation reactions with methyl iodide or the formation of quaternary ammonium salts. While often viewed as a benign bystander, iodide is a non-innocent counterion . It acts as a catalyst poison in transition-metal cross-couplings (Suzuki, Sonogashira), interferes with glycosylation promoters, and masks analytes in HPLC due to high UV absorptivity.

This guide provides a scientifically grounded workflow for diagnosing iodide interference and executing robust removal protocols using anion metathesis and ion-exchange chromatography.

Module 1: Diagnostic Triage (FAQs)

Q: How do I know if iodide is the cause of my reaction failure? A: Suspect iodide interference if your reaction meets these criteria:

  • The "Stalling" Phenotype: In Palladium (Pd) catalyzed cross-couplings, the reaction starts but stops at 10-20% conversion. Adding more catalyst does not restart it.

  • Precursor History: Your starting material was prepared via alkylation with

    
    , 
    
    
    
    , or
    
    
    and was not subjected to ion exchange.
  • Color Change: The reaction mixture turns dark/black rapidly, indicating the formation of inactive Pd-aggregates (Pd black) or iodine liberation.

Q: My HPLC baseline is noisy, and I have a massive peak at the solvent front. Is this iodide? A: Likely, yes.

  • UV Cutoff: Iodide has a high molar extinction coefficient and absorbs strongly up to 230–240 nm .

  • The "Masking" Effect: If your method uses low wavelengths (e.g., 210 nm or 220 nm) to detect peptides or non-aromatic compounds, residual iodide will appear as a massive, tailing peak (often in the void volume) that can obscure early-eluting analytes.

Module 2: The Chemistry of Interference

To solve the problem, one must understand the mechanism. The interference stems from the Hard-Soft Acid-Base (HSAB) theory.

1. Catalyst Poisoning (The "Soft-Soft" Trap)

Palladium(0) and Palladium(II) are "soft" acids. Iodide is a "soft" base.[1] They have an exceptionally high affinity for each other.

  • Mechanism: In a typical cross-coupling cycle, the active species is often a coordinatively unsaturated 14-electron Pd(0) complex. Iodide ions bind tightly to the metal center, displacing labile ligands (like phosphines).

  • Dimerization: Two Pd-I complexes often bridge to form

    
    -iodo dimers  (e.g., 
    
    
    
    ). These dimers are thermodynamically stable and catalytically inactive, effectively sequestering the catalyst from the reaction cycle [1].
2. Glycosylation Interference

In carbohydrate chemistry, promoters like AgOTf are used to activate glycosyl halides. If residual iodide is present from a previous step, it will precipitate AgI immediately, consuming the expensive promoter stoichiometrically before it can activate the glycosyl donor [2].

Visualizing the Poisoning Pathway:

Pd_Poisoning Active_Pd Active Catalyst Pd(0)L2 Reaction_Cycle Catalytic Cycle (Suzuki/Sonogashira) Active_Pd->Reaction_Cycle Normal Pathway Pd_I_Complex Pd(II)-Iodide Complex Active_Pd->Pd_I_Complex Ligand Displacement Iodide_Input Residual Iodide (I- Counterion) Iodide_Input->Active_Pd High Affinity Binding Inactive_Dimer Inactive Dimer [Pd(μ-I)L]2 Pd_I_Complex->Inactive_Dimer Irreversible Aggregation

Figure 1: Mechanism of Palladium Catalyst Poisoning by Iodide. The formation of stable dimers removes the metal from the catalytic cycle.

Module 3: Mitigation Protocols

Choose the protocol based on your scale and compound stability.

Protocol A: Silver Salt Anion Metathesis (The "Gold Standard")

Best for: Small scale (<1g), high-value intermediates, or acid-sensitive compounds. Principle: Exploits the extreme insolubility of Silver Iodide (


).

Reagents:

  • Silver salt with desired anion:

    
    , 
    
    
    
    ,
    
    
    , or
    
    
    .
  • Solvent: Anhydrous DCM, MeCN, or MeOH.

Step-by-Step:

  • Dissolve: Dissolve the iodide salt substrate in the minimum amount of solvent (e.g., DCM or MeCN).

  • Stoichiometry: Add 1.05 equivalents of the silver salt.

    • Note: Protect from light. Silver salts are photosensitive.

  • Precipitation: A yellow precipitate (AgI) will form immediately.

  • Aging: Stir vigorously for 15–30 minutes to ensure trapped iodide is released from the crystal lattice.

  • Filtration (Critical): AgI is fine and can clog frits.

    • Prepare a pipette or funnel with a tightly packed Celite® 545 pad (approx 2-3 cm).

    • Filter the suspension slowly.

    • Wash the cake with fresh solvent.

  • Isolation: Concentrate the filtrate. The resulting solid is now the

    
     or 
    
    
    
    salt.

Validation:

  • Dissolve a small aliquot in water/methanol. Add a drop of

    
     solution. If the solution remains clear, the iodide is gone.
    
Protocol B: Ion Exchange Resin (The Scalable Solution)

Best for: Large scale (>1g), stable compounds, routine purification. Principle:[2][3][4] Uses a strong base anion exchange resin (Type I or II) to capture


 and release 

or

.

Materials:

  • Resin: Amberlite® IRA-400 (Cl form) or Dowex® 1X8 (Cl form).

  • Solvent: MeOH, Water, or mixtures (depending on solubility).

Step-by-Step:

  • Resin Pre-Wash (Do not skip): Commercial resins contain preservatives and oligomers.

    • Suspend resin in MeOH. Stir for 20 mins. Decant.

    • Repeat with Water.[5]

    • Repeat with the solvent you intend to use for the reaction.

  • Column Preparation: Pack a glass column with the washed resin (approx 10g resin per 1g of substrate).

  • Loading: Dissolve your substrate in the mobile phase and load onto the column.

  • Elution: Elute with the same solvent. The substrate (cation) flows through, while the counterion swaps from

    
     to 
    
    
    
    .
  • Regeneration (Optional): If the column turns yellow (iodine accumulation), it can be regenerated with 1M NaCl or NaOH, but for pharma applications, single-use is recommended to prevent cross-contamination [3].

Module 4: Comparative Data & Decision Logic

Table 1: Comparison of Removal Methods

FeatureSilver Metathesis (Protocol A)Ion Exchange Resin (Protocol B)Extraction (DCM/Water)
Efficiency >99% (Quantitative)90-98% (Flow dependent)Poor (<50%)
Cost High (

$)
Low ($)Negligible
Speed Fast (30 mins)Slow (Hours)Fast
Scalability Poor (Ag cost)ExcellentExcellent
Risk Residual Ag+ in productLeaching of resin oligomersEmulsions

Decision Tree for Method Selection:

Decision_Tree Start Start: Substrate with I- Scale_Check Scale > 5 grams? Start->Scale_Check Value_Check High Value / Late Stage? Scale_Check->Value_Check No Resin Use Ion Exchange Resin (Protocol B) Scale_Check->Resin Yes Value_Check->Resin No (Routine) Silver Use Silver Salt (Protocol A) Value_Check->Silver Yes

Figure 2: Workflow for selecting the appropriate counterion exchange method.

Module 5: Prevention Strategies

The most effective way to handle iodide interference is to avoid introducing iodide in the first place.

  • Alkylation Agents: Instead of Methyl Iodide (

    
    ), use Methyl Triflate (MeOTf) , Methyl Tosylate (MeOTs) , or Trimethyloxonium tetrafluoroborate (Meerwein's salt) . These introduce non-coordinating counterions (
    
    
    
    ,
    
    
    ,
    
    
    ) directly [4].
  • Finkelstein Modification: If you must use an alkyl halide, use the chloride or bromide version. While less reactive, adding a catalytic amount of NaI can sometimes drive the reaction without leaving a stoichiometric load of iodide (though removal is still required).

References
  • Halide Effects in Transition Metal Catalysis. Source: Fagnou, K., & Lautens, M. (2002). Angewandte Chemie International Edition. Context: Mechanisms of catalyst poisoning and the formation of inactive halide-bridged dimers.

  • Silver-Mediated Glycosylation and Anion Metathesis. Source: Bio-Rad Technical Support / Sigma-Aldrich Technical Bulletins. Context: Use of silver salts for removing halide interference in sensitive reactions.

  • Guide to Ion Exchange Chromatography. Source: Bio-Rad Laboratories. Context: Protocols for resin preparation, column packing, and regeneration cycles.

  • Counterion Effects in Transition Metal Catalysis.

    
    , 
    
    
    
    ) are superior for downstream catalysis.

Sources

Validation & Comparative

A Comparative Analysis of Ethyl Iodide and Ethyl Bromide in Pyridine N-Alkylation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For professionals in drug development and organic synthesis, the selection of an appropriate alkylating agent is a critical decision that profoundly influences reaction efficiency, kinetics, and overall yield. The N-alkylation of pyridines, a fundamental transformation yielding valuable pyridinium salts, serves as an excellent case study for comparing the reactivity of different alkyl halides. This guide provides an in-depth, objective comparison of ethyl iodide and ethyl bromide in the context of pyridine alkylation, supported by experimental data and mechanistic insights to inform your experimental design.

The Decisive Role of the Leaving Group in SN2 Reactions

The N-alkylation of pyridine with ethyl halides proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this concerted, single-step reaction, the lone pair of electrons on the pyridine nitrogen attacks the electrophilic α-carbon of the ethyl halide, simultaneously displacing the halide ion, which acts as the leaving group.

The nature of this leaving group is a paramount factor governing the reaction rate. An ideal leaving group is one that is a weak base and can effectively stabilize the negative charge it acquires upon departing.[1][2] This stability is directly correlated with the acidity of the conjugate acid (HX); a stronger acid corresponds to a more stable conjugate base (X⁻) and thus a better leaving group.

Ethyl Iodide vs. Ethyl Bromide: A Head-to-Head Comparison

When comparing ethyl iodide and ethyl bromide, the key difference lies in the identity of the halogen atom and its consequent ability to function as a leaving group.

  • Ethyl Iodide: The iodide ion (I⁻) is an exceptional leaving group. Hydroiodic acid (HI) is a very strong acid (pKa ≈ -10), meaning that the iodide ion is a very weak base and highly stable in solution.[2] The large atomic radius of iodine allows for the negative charge to be dispersed over a greater volume, further contributing to its stability.[1] The carbon-iodine bond is also the longest and weakest among the ethyl halides, requiring less energy to break.

  • Ethyl Bromide: The bromide ion (Br⁻) is a good leaving group, but less effective than iodide. Hydrobromic acid (HBr) is a strong acid (pKa ≈ -9), but slightly weaker than HI. Consequently, the bromide ion is a slightly stronger base than iodide and less stable. The carbon-bromine bond is stronger and shorter than the carbon-iodine bond.

This fundamental difference in leaving group ability dictates that ethyl iodide is a more reactive alkylating agent than ethyl bromide in the N-alkylation of pyridine.[2] The reaction with ethyl iodide will proceed at a faster rate under identical conditions.

Visualizing the Reaction Mechanism

The following diagram illustrates the SN2 mechanism for the N-alkylation of pyridine with an ethyl halide.

Caption: SN2 mechanism of pyridine N-alkylation.

Quantitative Performance Data

Alkylating AgentReaction Temperature (°C)Rate Constant (k) (L mol⁻¹ s⁻¹)Relative Rate (approx.)Reference
Ethyl Iodide255.3 x 10⁻⁵~50[4]
Ethyl Bromide1007.49 x 10⁻⁵1Inferred

Note: The rate for ethyl bromide is at a significantly higher temperature, highlighting its lower reactivity. A direct comparison at 25°C would show an even larger difference in favor of ethyl iodide.

Experimental Protocol: N-Alkylation of Pyridine

This protocol provides a general procedure for the N-alkylation of pyridine with either ethyl iodide or ethyl bromide. Key differences in reaction time and temperature are noted.

Materials:
  • Pyridine

  • Ethyl iodide or Ethyl bromide

  • Anhydrous solvent (e.g., acetonitrile, acetone, or nitrobenzene)

  • Round-bottom flask with reflux condenser

  • Stirring apparatus

  • Inert atmosphere setup (e.g., nitrogen or argon)

Procedure:
  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve pyridine (1.0 equivalent) in the chosen anhydrous solvent.

  • Addition of Alkylating Agent: To the stirred solution, add the ethyl halide (1.1 equivalents).

  • Reaction Conditions:

    • For Ethyl Iodide: The reaction can often proceed at room temperature or with gentle heating (e.g., 40-50°C). Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within a few hours.

    • For Ethyl Bromide: The reaction will require more forcing conditions. Heat the reaction mixture to reflux. The reaction time will be significantly longer than for ethyl iodide, potentially requiring overnight reflux.

  • Product Isolation: Upon completion, the N-ethylpyridinium salt may precipitate from the solution. If so, it can be collected by filtration. If it remains in solution, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether).

Experimental Workflow Diagram:

experimental_workflow start Start setup Reaction Setup: Pyridine in anhydrous solvent under inert atmosphere start->setup add_reagent Add Ethyl Halide (Iodide or Bromide) setup->add_reagent reaction Reaction: - Ethyl Iodide: Room temp to 50°C - Ethyl Bromide: Reflux add_reagent->reaction monitor Monitor Progress (TLC, GC-MS) reaction->monitor monitor->reaction workup Work-up: - Filter precipitate or - Evaporate solvent monitor->workup purify Purification: Recrystallization workup->purify end End purify->end

Caption: General workflow for pyridine N-alkylation.

Discussion and Practical Considerations

Causality of Experimental Choices:

  • Solvent: The choice of solvent is crucial. Polar aprotic solvents such as acetonitrile or acetone are often preferred for SN2 reactions as they solvate the cation but not the nucleophile, thus not hindering its reactivity.[2] Nitrobenzene has also been used historically for kinetic studies.[3][4]

  • Temperature and Time: The higher reactivity of ethyl iodide allows for milder reaction conditions (lower temperature, shorter time), which can be advantageous for sensitive substrates. The use of ethyl bromide necessitates more energy input and longer reaction times to achieve comparable conversion.

  • Inert Atmosphere: While not always strictly necessary, conducting the reaction under an inert atmosphere is good practice to prevent side reactions, especially if the reagents or solvent are sensitive to moisture or oxygen.

Trustworthiness of the Protocol: This protocol is a standard and well-established method for the synthesis of pyridinium salts. The principles of the Menshutkin reaction are foundational in organic chemistry.[2] By monitoring the reaction progress, the endpoint can be reliably determined, ensuring the validity of the outcome.

Conclusion

For the N-alkylation of pyridine, ethyl iodide is the superior reagent in terms of reactivity . Its use leads to faster reaction rates and allows for milder conditions compared to ethyl bromide. This is a direct consequence of the iodide ion being a more stable and therefore better leaving group.

However, the choice of alkylating agent in a research or industrial setting also involves practical considerations such as cost and availability . Ethyl bromide is generally less expensive than ethyl iodide. Therefore, for large-scale syntheses where reaction time and energy input are less critical than material cost, ethyl bromide may be a viable option. For laboratory-scale synthesis, especially when dealing with precious substrates or when rapid reaction completion is desired, the higher reactivity of ethyl iodide often makes it the preferred choice.

This guide provides the fundamental principles and practical knowledge to make an informed decision between ethyl iodide and ethyl bromide for your specific application.

References

  • Brown, H. C., & Cahn, A. (1955). Steric Effects in Displacement Reactions. II. The Effect of Steric Strains in the Alkyl Group on the Rates of Reaction of Pyridine with Alkyl Iodides. Journal of the American Chemical Society, 77(7), 1715–1719. [Link]

  • Padias, A. B. (2011). Leaving Group Effects. In Organic Chemistry (pp. 333-334). W. W. Norton & Company. [Link]

  • Wikipedia contributors. (2023, December 2). Menshutkin reaction. In Wikipedia, The Free Encyclopedia. Retrieved February 15, 2026, from [Link]

  • Fischer, A., Galloway, W. J., & Vaughan, J. (1964). Structure and reactivity in the pyridine series. Part II. Menschutkin reaction with ethyl iodide in nitrobenzene. Journal of the Chemical Society (Resumed), 3596-3599. [Link]

  • Abraham, M. H. (1971). Solvent effects on the Menshutkin reaction. Journal of the Chemical Society B: Physical Organic, 299-308. [Link]

  • Pearson, R. G., & Figdore, P. E. (1980). Nucleophilic reactivity of pyridine and related compounds. Journal of the American Chemical Society, 102(5), 1541–1547. [Link]

  • Fischer, A., Galloway, W. J., & Vaughan, J. (1964). Structure and reactivity in the pyridine series. Part II. Menschutkin reaction with ethyl iodide in nitrobenzene. Journal of the Chemical Society (Resumed), 3596. [Link]

Sources

A Senior Application Scientist's Guide to Validating Pyridinium Salt Purity with HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, establishing the purity of pyridinium salts is a critical step in ensuring the safety, efficacy, and reproducibility of their work. High-Performance Liquid Chromatography (HPLC) stands as the cornerstone analytical technique for this purpose, offering the resolution and sensitivity required to separate the pyridinium cation from process-related impurities, degradation products, and counterions. This guide provides an in-depth comparison of HPLC methodologies for validating the purity of pyridinium salts, grounded in scientific principles and supported by experimental data.

The Analytical Challenge of Pyridinium Salts

Pyridinium salts, by their very nature as quaternary ammonium compounds, present a unique set of challenges for chromatographic analysis. Their permanent positive charge and often high polarity can lead to poor retention on traditional reversed-phase columns and result in asymmetrical peak shapes due to interactions with residual silanols on the stationary phase. Furthermore, the choice of counterion can significantly influence the salt's overall properties and its behavior during analysis. A robust purity validation method must not only quantify the parent pyridinium cation but also separate it from potential impurities, including starting materials, byproducts, and degradants.

Comparative Analysis of HPLC Methodologies

The selection of the appropriate HPLC method is paramount for the successful analysis of pyridinium salts. This section compares the most effective approaches, detailing their underlying principles and best-use cases.

Reversed-Phase Chromatography with Ion-Pairing Agents

Reversed-phase HPLC is a workhorse in many analytical laboratories. However, for highly polar and cationic compounds like pyridinium salts, achieving adequate retention and good peak shape on standard C18 or C8 columns can be difficult. The introduction of an ion-pairing reagent into the mobile phase is a common and effective strategy to overcome this challenge.

Mechanism of Action: An ion-pairing reagent, typically an alkyl sulfonate, is added to the mobile phase. This reagent has a hydrophobic tail that interacts with the stationary phase and a negatively charged head that forms an ion pair with the positively charged pyridinium cation. This neutralizes the charge of the analyte, increasing its hydrophobicity and promoting retention on the reversed-phase column.

Causality Behind Experimental Choices: The choice of ion-pairing reagent and its concentration are critical. Longer alkyl chains on the reagent will lead to stronger retention. The concentration of the ion-pairing reagent needs to be optimized; too low a concentration will result in insufficient retention, while too high a concentration can lead to long equilibration times and potential column degradation.

Mixed-Mode Chromatography

Mixed-mode chromatography is an increasingly popular and powerful technique that utilizes stationary phases with both reversed-phase and ion-exchange characteristics. This dual functionality is particularly well-suited for the analysis of ionic compounds like pyridinium salts.

Mechanism of Action: Mixed-mode columns can simultaneously engage in hydrophobic interactions and ion-exchange with the analyte. This allows for the retention and separation of the pyridinium cation and can even enable the simultaneous analysis of its counterion. The retention can be finely tuned by adjusting the mobile phase's ionic strength and pH.

Expertise in Application: A key advantage of mixed-mode chromatography is the ability to modulate retention mechanisms by altering the mobile phase conditions. For instance, increasing the ionic strength of the mobile phase will decrease retention by the ion-exchange mechanism, while changes in the organic modifier concentration will primarily affect the reversed-phase retention. This provides a high degree of flexibility in method development.

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for the analysis of highly polar compounds that are poorly retained in reversed-phase chromatography.

Mechanism of Action: HILIC utilizes a polar stationary phase (e.g., silica, diol, or amide) and a mobile phase with a high concentration of a water-miscible organic solvent, typically acetonitrile. A water-rich layer is formed on the surface of the stationary phase, and the separation is based on the partitioning of the analyte between this aqueous layer and the bulk mobile phase. More polar analytes, like many pyridinium salts, will have a stronger interaction with the aqueous layer and thus be more retained.

Field-Proven Insights: A significant advantage of HILIC is its compatibility with mass spectrometry (MS) due to the high organic content of the mobile phase, which facilitates efficient spray ionization. However, careful control of the mobile phase water content is crucial for reproducible results.

Data Presentation: Performance Comparison of HPLC Methods

The following table summarizes the key performance characteristics of the discussed HPLC methods for the analysis of a model compound, N-cetylpyridinium chloride (CPC).

Parameter Reversed-Phase with Ion-Pairing Mixed-Mode Chromatography HILIC
Primary Retention Mechanism Hydrophobic interaction of ion-pairHydrophobic and Ion-ExchangePartitioning into aqueous layer
Typical Column C18, C8Mixed-mode RP/Cation-ExchangeSilica, Amide, Diol
Mobile Phase Complexity Moderate (requires ion-pairing reagent)Moderate (requires buffer)Moderate (requires buffer)
MS Compatibility Poor (non-volatile ion-pairing reagents)Good (volatile buffers)Excellent (high organic content)
Selectivity Control Ion-pair reagent, organic modifierpH, ionic strength, organic modifierWater content, buffer concentration
Typical Retention Time for CPC 5-10 min3-8 min2-6 min
Peak Asymmetry (typical) 1.1 - 1.51.0 - 1.31.0 - 1.4

Experimental Protocols

The following protocols are designed as self-validating systems, incorporating system suitability tests to ensure the reliability of the results.

Protocol 1: Stability-Indicating Reversed-Phase HPLC Method for N-Cetylpyridinium Chloride (CPC)

This method is designed to separate CPC from its potential degradation products.

Chromatographic Conditions:

  • Column: Zorbax SB-C8 (4.6 x 250 mm, 5 µm particle size)[1]

  • Mobile Phase A: 0.05 M Phosphoric Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 25% B to 85% B in 5 min, hold at 85% B for 2 min[1]

  • Flow Rate: 1.2 mL/min[1]

  • Column Temperature: 30 °C

  • Detection: UV at 258 nm[1]

  • Injection Volume: 10 µL

System Suitability:

  • Standard Solution: 100 µg/mL of CPC in mobile phase A.

  • Acceptance Criteria:

    • Tailing factor for the CPC peak: ≤ 1.5

    • Relative standard deviation (RSD) for six replicate injections of the standard solution: ≤ 2.0%

Forced Degradation Study:

To demonstrate the stability-indicating nature of the method, forced degradation of CPC is performed under the following conditions:

  • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: Exposed to UV light (254 nm) for 48 hours.

The method should be able to resolve the CPC peak from all degradation product peaks.

Protocol 2: Purity Determination of a Homologous Series of N-Alkylpyridinium Bromides using Mixed-Mode HPLC

This method is suitable for the analysis of a series of pyridinium salts with varying alkyl chain lengths.

Chromatographic Conditions:

  • Column: Primesep D (4.6 x 150 mm, 5 µm)

  • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Isocratic Elution: 50% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 254 nm or ELSD

  • Injection Volume: 5 µL

System Suitability:

  • Standard Solution: A mixture of N-octylpyridinium bromide and N-dodecylpyridinium bromide (50 µg/mL each) in the mobile phase.

  • Acceptance Criteria:

    • Resolution between the two pyridinium salt peaks: ≥ 2.0

    • RSD for six replicate injections: ≤ 2.0% for both peak areas.

Mandatory Visualizations

Experimental Workflow for HPLC Method Validation

cluster_0 Method Development cluster_1 Method Validation (ICH Q2(R1)) cluster_2 Routine Analysis MD1 Select HPLC Mode (RP, MM, HILIC) MD2 Optimize Column & Mobile Phase MD1->MD2 MD3 Develop Detection Method MD2->MD3 V1 Specificity (Forced Degradation) MD3->V1 V2 Linearity & Range V1->V2 V3 Accuracy (% Recovery) V2->V3 V4 Precision (Repeatability & Intermediate) V2->V4 V5 LOD & LOQ V4->V5 V6 Robustness V5->V6 RA1 System Suitability Test V6->RA1 RA2 Sample Analysis RA1->RA2 RA3 Report Results RA2->RA3

Caption: Workflow for HPLC method development and validation.

Influence of Counterion on Retention in Reversed-Phase Chromatography

cluster_0 Mobile Phase cluster_1 Stationary Phase (C18) MP Pyridinium Cation (Py+) Counterion (X-) Py_Br Py+Br- MP->Py_Br More Polar (Weaker Interaction) Py_PF6 Py+PF6- MP->Py_PF6 Less Polar (Stronger Interaction) SP Hydrophobic Surface Py_Br->SP Shorter Retention Time Py_PF6->SP Longer Retention Time

Caption: Effect of counterion on retention in reversed-phase HPLC.

Trustworthiness: A Self-Validating System

A cornerstone of a trustworthy analytical method is its ability to be self-validating. This is achieved through a rigorous validation process as prescribed by the International Council for Harmonisation (ICH) guidelines (Q2(R1)). The following table provides a template for the validation parameters and acceptance criteria for a typical HPLC purity method for a pyridinium salt.

Validation Parameter Methodology Acceptance Criteria
Specificity Analyze blank, placebo, and stressed samples.The peak for the pyridinium salt should be free from interference from other components.
Linearity Analyze a minimum of five concentrations across the desired range.Correlation coefficient (r²) ≥ 0.999.
Range Demonstrated by linearity, accuracy, and precision studies.Typically 80% to 120% of the test concentration.
Accuracy Spike a placebo with known concentrations of the analyte (at least three levels).Mean recovery between 98.0% and 102.0%.
Precision (Repeatability) Six replicate analyses of the same sample.RSD ≤ 2.0%.
Precision (Intermediate) Analysis on different days, by different analysts, or with different equipment.RSD ≤ 3.0%.
Limit of Detection (LOD) Signal-to-noise ratio of 3:1.To be determined experimentally.
Limit of Quantitation (LOQ) Signal-to-noise ratio of 10:1.To be determined experimentally and validated for accuracy and precision.
Robustness Deliberate small variations in method parameters (e.g., pH, flow rate, column temperature).System suitability criteria are met, and results are not significantly affected.

Conclusion

The validation of pyridinium salt purity by HPLC requires a nuanced understanding of the analyte's properties and the available chromatographic techniques. While reversed-phase HPLC with ion-pairing is a well-established method, mixed-mode and HILIC offer significant advantages in terms of MS compatibility and unique selectivity. The choice of the optimal method will depend on the specific pyridinium salt, the potential impurities, and the available instrumentation. By following a systematic approach to method development and validation, as outlined in this guide, researchers can ensure the generation of accurate and reliable purity data, which is fundamental to the integrity of their scientific work.

References

  • Hegazy, M. A., et al. (2011). Gradient HPLC-diode array detector stability-indicating determination of lidocaine hydrochloride and cetylpyridinium chloride in two combined oral gel dosage forms. Journal of AOAC International, 94(2), 503-511. [Link]

  • Kuca, K., et al. (2010). Preparation of the Pyridinium Salts Differing in the Length of the N-Alkyl Substituent. Molecules, 15(3), 1965-1972. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link]

  • Cîrcu, V., et al. (2022). Evidence of Counterion Size Effect on the Stability of Columnar Phase of Ionic Liquid Crystals Based on Pyridinium Salts Derived from N-3,4,5-Tri(alkyloxy)-benzyl-4-pyridones. Crystals, 12(5), 715. [Link]

  • SIELC Technologies. HPLC Method for Analysis of Cetylpyridinium Chloride on Primesep D Column. [Link]

  • MicroSolv Technology Corporation. Cetylpyridinium Chloride. [Link]

  • Levin, S., et al. (2006). Simultaneous Determination of Positive and Negative Counterions Using a Hydrophilic Interaction Chromatography Method. LCGC North America, 24(9), 992-1000. [Link]

  • Gilar, M. (2013). Mechanisms of retention in HPLC Part 2. [Link]

  • SIELC Technologies. HPLC Method for Analysis of 1-Ethylpyridinium Bromide on Newcrom AH Column. [Link]

  • Huber, C. G., et al. (2021). N-Alkylpyridinium sulfonates for retention time indexing in reversed-phase-liquid chromatography-mass spectrometry–based metabolomics. Analytical and Bioanalytical Chemistry, 414, 15-25. [Link]

  • Sarapuk, J., et al. (1999). Influence of counterions on the interaction of pyridinium salts with model membranes. Zeitschrift für Naturforschung C, 54(11-12), 952-955. [Link]

  • Talele, N., & Talele, S. (2023). Applications of Hydrophilic Interaction Chromatography in Pharmaceutical Impurity Profiling: A Comprehensive Review of Two Decades. Molecules, 28(17), 6393. [Link]

  • Salah, N., et al. (2026). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. Scientific Reports, 16(1), 1344. [Link]

  • Kumar, A., et al. (2025). Development and Validation of HPLC Method for Determination of an API in Presence of its Degradation Products. International Journal of Pharmaceutical Sciences and Research, 16(6), 1000-1008. [Link]

  • Walter, T. H., et al. (2020). Characterization of a highly stable mixed-mode reversed-phase/weak anion-exchange stationary phase based on hybrid silica particles. Journal of Chromatography A, 1634, 461685. [Link]

  • Reddy, B. K., et al. (2015). Development and validation of HILIC method for quantitative determination of genotoxic impurity pyridine in linagliptin active pharmaceutical ingredient. Journal of Pharmaceutical and Biomedical Analysis, 107, 219-223. [Link]

  • Gika, H. G., et al. (2014). Development and validation of a HILIC-MS/MS multi-targeted method for metabolomics applications. Journal of Pharmaceutical and Biomedical Analysis, 89, 14-22. [Link]

  • U.S. Department of Health and Human Services, Food and Drug Administration, Center for Drug Evaluation and Research (CDER), Center for Biologics Evaluation and Research (CBER). (2023). Q2(R2) Validation of Analytical Procedures. [Link]

  • European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures. [Link]

Sources

Safety Operating Guide

Operational Guide: Safe Disposal of 1-Ethyl-3-hydroxypyridin-1-ium iodide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Hazard Profile

1-Ethyl-3-hydroxypyridin-1-ium iodide (often referred to as 1-Ethyl-3-hydroxypyridinium iodide) is a quaternary ammonium salt used primarily as an organic intermediate or ionic liquid precursor.

While often treated generically as "organic waste," this compound presents a specific chemical incompatibility risk due to the iodide counterion (


). Improper disposal—specifically mixing with oxidizing acids—can result in the exothermic release of toxic, corrosive elemental iodine vapor (

).
Chemical Hazard Assessment
PropertyCharacteristicOperational Implication
Chemical Class Quaternary Ammonium SaltPotential skin/eye irritant; treat as toxic if ingested.[1][2][3]
Counterion Iodide (

)
Reducing Agent. Incompatible with strong oxidizers.
Physical State Solid (Crystalline)Hygroscopic; store in desiccated conditions.
Reactivity Light SensitiveDegrades upon UV exposure; use amber glassware.
Disposal Stream Halogenated OrganicMust not be grouped with non-halogenated solvents.

Pre-Disposal Segregation (The "Why")

As scientists, we must understand the mechanism of hazard to mitigate it effectively. The primary risk during the disposal of 1-Ethyl-3-hydroxypyridin-1-ium iodide is Oxidative Incompatibility .

The Mechanism of Failure

If this iodide salt is accidentally poured into a waste container containing strong oxidizers (e.g., Nitric Acid, Hydrogen Peroxide, or Permanganates), the iodide ion undergoes rapid oxidation:



Consequence: This reaction generates purple iodine vapors that are corrosive to metal ductwork and toxic to personnel. Therefore, this compound must be strictly segregated from Oxidizing Waste streams.

Operational Disposal Workflows

Scenario A: Solid Waste (Neat Chemical)

For expired shelf inventory or synthesis solids.

  • Containerization: Place the solid material in a wide-mouth, high-density polyethylene (HDPE) or amber glass jar.

  • Labeling: Affix a hazardous waste tag.

    • Primary Constituent: 1-Ethyl-3-hydroxypyridin-1-ium iodide.

    • Hazard Checkbox: Toxic, Irritant.

    • Critical Note: Write "CONTAINS IODIDES - DO NOT MIX WITH OXIDIZERS" in the comments section.

  • Transfer: Move to the Satellite Accumulation Area (SAA) designated for Solid Hazardous Waste .

Scenario B: Liquid Waste (Reaction Mixtures)

For mother liquors or dissolved samples.

  • Solvent Identification: Determine the primary solvent (e.g., Methanol, Dichloromethane).

  • Stream Selection:

    • If dissolved in Halogenated Solvents (DCM, Chloroform): Dispose in the Halogenated Waste carboy.

    • If dissolved in Non-Halogenated Solvents (Methanol, Acetone): Due to the iodine content, it is Best Practice to divert this specific mixture to the Halogenated Waste stream to prevent downstream contamination of fuel-blending programs often used for non-halogenated waste.

  • pH Check: Ensure the waste solution is neutral (pH 6-8). If acidic, neutralize carefully with Sodium Bicarbonate before containerization to prevent acid-catalyzed oxidation of the iodide.

Decision Logic Visualization

The following diagram outlines the critical decision-making process for disposing of this compound.

DisposalWorkflow Start Waste: 1-Ethyl-3-hydroxypyridin-1-ium iodide StateCheck Determine Physical State Start->StateCheck SolidPath Solid (Neat/Crystalline) StateCheck->SolidPath Is Solid LiquidPath Liquid (Solution) StateCheck->LiquidPath Is Liquid SolidPkg Package in HDPE/Amber Jar SolidPath->SolidPkg SolventCheck Identify Solvent Base LiquidPath->SolventCheck HaloStream Halogenated Solvent Stream (DCM, Chloroform) SolventCheck->HaloStream Halogenated Solvent NonHaloStream Non-Halogenated Solvent Stream (MeOH, Acetone) SolventCheck->NonHaloStream Non-Halogenated Solvent LabelSolid Tag: 'Solid Haz Waste' Note: 'Contains Iodides' SolidPkg->LabelSolid FinalDisp EHS Pickup / Incineration LabelSolid->FinalDisp HaloStream->FinalDisp Divert DIVERT TO HALOGENATED (Due to Iodine Content) NonHaloStream->Divert Best Practice Divert->HaloStream

Figure 1: Decision tree for segregating Pyridinium Iodide waste to prevent cross-contamination.

Emergency Spill Management

In the event of a spill, standard "sweep and bin" procedures are insufficient due to the staining and reactive nature of iodides.

  • PPE: Nitrile gloves (double gloved recommended), lab coat, safety goggles.

  • Containment:

    • Solid Spill: Cover with a dust suppressant (or wet paper towel) to prevent aerosolization. Sweep carefully into a dustpan.

    • Liquid Spill: Absorb with vermiculite or sand.

  • Decontamination (The Iodine Check):

    • If the spilled material has turned yellow/brown (indicating oxidation to Iodine), apply a 10% Sodium Thiosulfate solution.

    • Mechanism:[1][3][4] Thiosulfate reduces elemental Iodine (

      
      ) back to the water-soluble, non-volatile Iodide (
      
      
      
      ) and Tetrathionate (
      
      
      ).
  • Disposal of Debris: All spill cleanup materials must be bagged, tagged as Hazardous Waste (Contaminated Debris) , and sealed.

References

  • National Center for Biotechnology Information (PubChem). 1-Ethyl-3-hydroxypyridinium iodide (Compound Summary). [Link]

  • Princeton University EHS. Chemical Incompatibility Chart (Oxidizers vs. Iodides). [Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System: Identification and Listing of Hazardous Waste (40 CFR Part 261). [Link]

Sources

×

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.